Technical Documentation Center

Metopimazine Sulfoxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Metopimazine Sulfoxide
  • CAS: 18181-99-2

Core Science & Biosynthesis

Foundational

Synthesis and Analytical Characterization of Metopimazine Sulfoxide: A Technical Whitepaper

Pharmacological Context and Impurity Profiling Metopimazine (MPZ), recognized commercially under brand names such as Vogalene, is a highly potent phenothiazine derivative functioning as a dopamine D2 and D3 receptor anta...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Impurity Profiling

Metopimazine (MPZ), recognized commercially under brand names such as Vogalene, is a highly potent phenothiazine derivative functioning as a dopamine D2 and D3 receptor antagonist, widely utilized in the clinical management of nausea and vomiting[1]. Like many active pharmaceutical ingredients (APIs) featuring an electron-rich heterocyclic core, metopimazine is susceptible to environmental and chemical degradation during manufacturing and storage.

The most prominent oxidative degradation product is Metopimazine Sulfoxide (CAS No. 18181-99-2), analytically designated as Impurity Deg I[][3]. Because impurities can alter the pharmacological efficacy or safety profile of the parent drug, stringent regulatory guidelines mandate the synthesis, characterization, and routine quantification of this sulfoxide impurity to ensure comprehensive quality control[1].

Mechanistic Causality of Sulfoxide Formation

Understanding the synthesis of metopimazine sulfoxide requires an analysis of the parent molecule's electronic distribution. The chemical structure of metopimazine features a phenothiazine ring with a methylsulfonyl group at position 2 and a piperidinecarboxamide side chain at position 10.

The core sulfur atom (position 5) possesses lone electron pairs that act as strong nucleophiles. Despite the electron-withdrawing nature of the C2-methylsulfonyl group, the S5 atom remains highly reactive toward electrophilic oxidants[4][5]. When exposed to peroxides (e.g., H2​O2​ ) or peroxymonosulfate (Oxone), an electrophilic oxygen transfer occurs. This reaction is highly chemoselective due to the following structural realities:

  • Oxidation State Limits: The C2-methylsulfonyl sulfur is already in its highest oxidation state (VI) and cannot undergo further oxidation.

  • pH-Dependent Protection: The piperidine nitrogen is typically protected from oxidation by conducting the reaction in acidic media (e.g., 0.02 M HCl). This protonates the amine, rendering it non-nucleophilic and inert to the oxidant[4][6].

  • Kinetic Control: Oxidation occurs exclusively at the S5 position, yielding the 5-oxido derivative (sulfoxide)[6][7]. Over-oxidation to the sulfone requires significantly harsher conditions and extended thermal stress, making the sulfoxide the primary and isolable degradation product.

G MPZ Metopimazine (MPZ) Parent API H2O2 Oxidative Stress (30% H2O2, 24h) MPZ->H2O2 Oxidation Oxone Chemical Oxidation (Oxone, RT) MPZ->Oxone Rapid Oxidation NaOH Alkaline Stress (1N NaOH, Reflux 8h) MPZ->NaOH Hydrolysis Deg1 Metopimazine Sulfoxide (Deg I / MPZO) H2O2->Deg1 Oxone->Deg1 Deg2 Alkaline Hydrolysis Product (Deg II) NaOH->Deg2

Degradation pathways of Metopimazine under oxidative and alkaline stress conditions.

Experimental Methodologies for Impurity Synthesis

To develop stability-indicating assays, analytical chemists must synthesize the sulfoxide impurity for use as a reference standard[]. Two primary methodologies are employed based on the desired yield, speed, and kinetic requirements.

Protocol A: Forced Degradation via Hydrogen Peroxide ( H2​O2​ )

This method mimics long-term environmental oxidative stress and is the gold standard for stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method development[3][7].

Step-by-Step Methodology:

  • Preparation: Dissolve the Metopimazine API in analytical-grade methanol to create a standard stock solution within the linear range of your intended assay[3].

  • Oxidative Stress Induction: Treat the drug solution with 30% v/v Hydrogen Peroxide ( H2​O2​ )[3].

  • Incubation: Maintain the reaction mixture at room temperature for 24 hours. (Note: For accelerated degradation profiling, the mixture can alternatively be refluxed for 5 hours)[3][7].

  • Neutralization & Dilution: Dilute the mixture with the designated HPTLC mobile phase to halt further oxidation and prepare the sample for spotting[3].

  • Isolation: Isolate the Deg I product using preparative TLC or column chromatography for use as a future reference standard.

Protocol B: Quantitative Synthesis via Potassium Caroate (Oxone)

For rapid, quantitative conversion required in electroanalytical calibration, Oxone ( KHSO5​ ) is the preferred reagent. Oxone provides a highly efficient, metal-free oxygen-transfer mechanism[5][6].

Step-by-Step Methodology:

  • Acidic Solubilization: Prepare a solution of Metopimazine in 0.02 mol/L HCl. The acidic medium protonates basic nitrogens, directing the electrophilic attack exclusively to the core sulfur[4][6].

  • Degassing: Transfer 10 mL of the solution to an electrochemical cell and degas with an inert gas (e.g., Nitrogen) for 120 seconds to remove dissolved oxygen[4].

  • Oxidant Addition: Inject a stoichiometric excess (e.g., 180 µL of stock solution) of potassium caroate (Oxone) into the cell[4].

  • Quantitative Conversion: Stir the mixture for 300 seconds at room temperature. The conversion of MPZ to Metopimazine Sulfoxide (MPZO) is rapid and quantitative[4][6].

  • In-Situ Verification: Immediately proceed to voltammetric analysis to confirm the synthesis[6].

Workflow Step1 Prepare MPZ Solution (0.02 M HCl) Step2 Add Potassium Caroate (Oxone) Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Quantitative Yield of MPZO Step3->Step4 Step5 Voltammetric Analysis (HMDE) Step4->Step5

Experimental workflow for the Oxone-mediated quantitative synthesis of MPZO.

Self-Validating Analytical Characterization

The synthesis of the sulfoxide impurity is only robust if it can be analytically verified. The protocols described above are inherently self-validating through two orthogonal techniques:

Chromatographic Resolution (HPTLC): The H2​O2​ -stressed samples are analyzed using a mobile phase of chloroform, methanol, and ammonia (12:2:0.1 v/v/v)[3]. The addition of the highly polar sulfoxide group increases the molecule's affinity for the silica stationary phase. This results in a significantly lower retention factor ( Rf​=0.35 ) compared to the parent MPZ ( Rf​=0.58 )[3]. This distinct spatial separation physically validates the chemical transformation.

Electrochemical Reversibility (Voltammetry): The Oxone-synthesized MPZO is validated via differential-pulse cathodic voltammetry. At the hanging mercury drop electrode (HMDE), the synthesized sulfoxide undergoes a self-validating 2-electron, 2-proton reduction back to the parent Metopimazine[4]. The linear correlation between the cathodic peak current and the initial MPZ concentration proves that the forward oxidation was 100% quantitative[4][6].

Summary of Quantitative Data

Table 1: Chromatographic Resolution of Metopimazine and Degradants[3]

Compound Rf​ ValueMobile Phase Conditions
Metopimazine (Parent API) 0.58Chloroform : Methanol : Ammonia (12:2:0.1 v/v/v)
Metopimazine Sulfoxide (Deg I) 0.35Chloroform : Methanol : Ammonia (12:2:0.1 v/v/v)
Alkaline Hydrolysis Product (Deg II) 0.03Chloroform : Methanol : Ammonia (12:2:0.1 v/v/v)

Table 2: Analytical Method Validation Parameters for MPZO Quantification[3][4][6]

Validation ParameterHPTLC MethodVoltammetric Method (Oxone)
Linearity Range 0.4 - 1.4 µ g/band 0.4 - 2.7 µg/mL
Limit of Detection (LOD) Not explicitly reported0.1 µg/mL
Limit of Quantification (LOQ) Not explicitly reported0.4 µg/mL
Precision (% RSD) < 2%≤ 1.63%
Accuracy (% Recovery) 100.10 ± 0.941%Correlated via reference method

References

  • [1] Veeprho. Metopimazine Impurities and Related Compound. Available at: [Link]

  • [7] ResearchGate. Degradation pattern of Metopimazine to its oxidative degradate (Deg I) and alkaline degradate (Deg II). Available at:[Link]

  • [4] French-Ukrainian Journal of Chemistry. Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone. Available at:[Link]

  • [6] ResearchGate. Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone. Available at:[Link]

  • [5] Chemical Reviews (ACS Publications). Journey Describing Applications of Oxone in Synthetic Chemistry. Available at:[Link]

Sources

Exploratory

In Vitro Formation of Metopimazine Sulfoxide: Metabolic Pathways and Analytical Derivatization

Executive Summary & Pharmacological Context Metopimazine (MPZ) is a peripherally restricted dopamine D2/D3 receptor antagonist widely utilized as an antiemetic[1]. In human pharmacokinetics, the primary metabolic clearan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Metopimazine (MPZ) is a peripherally restricted dopamine D2/D3 receptor antagonist widely utilized as an antiemetic[1]. In human pharmacokinetics, the primary metabolic clearance of MPZ is driven by hepatic microsomal amidases, which rapidly convert the parent compound into its major circulating metabolite, metopimazine acid (MPZA)[2].

However, the in vitro formation of metopimazine sulfoxide (MPZS) represents a critical secondary pathway of immense interest to drug development professionals. This sulfoxidation occurs in two distinct contexts:

  • Biological Metabolism: A minor, CYP-mediated oxidative pathway occurring in hepatic microsomes[3].

  • Chemical Derivatization: A rapid, quantitative oxidation technique used in analytical chemistry to isolate and quantify MPZ in complex pharmaceutical matrices[4].

This whitepaper provides an in-depth technical guide to both the biological and chemical in vitro formation of MPZS, detailing the underlying causality of the experimental workflows and providing self-validating protocols for laboratory execution.

Biological In Vitro Formation: CYP-Mediated Sulfoxidation

While amidases dominate MPZ metabolism, cytochrome P450 (CYP) enzymes catalyze minor oxidative pathways. In vitro phenotyping using recombinant CYP "Supersomes" and human liver microsomes (HLM) has demonstrated that the formation of MPZS is specifically mediated by CYP3A4 and CYP2D6 , as established by Busby et al. (2022)[2].

G MPZ Metopimazine (MPZ) MPZA Metopimazine Acid (MPZA) (Major Metabolite) MPZ->MPZA Hepatic Amidase (Primary Pathway) MPZS Metopimazine Sulfoxide (MPZS) (Minor Metabolite) MPZ->MPZS CYP3A4 / CYP2D6 (Oxidative Pathway) MPZH Metopimazine Hydroxide (MPZH) (Minor Metabolite) MPZ->MPZH CYP Enzymes

Metabolic pathways of Metopimazine detailing primary amidase and minor CYP-mediated routes.

Quantitative Contributions of Hepatic Enzymes

To isolate the specific drivers of MPZS formation, isolated enzyme assays are utilized. The table below summarizes the relative contributions of various hepatic enzymes to the sulfoxidation of MPZ in vitro[2].

Table 1: Enzyme Contribution to MPZ Sulfoxidation (In Vitro)

Enzyme SystemContribution to MPZS FormationExperimental Condition
CYP3A4 Minor but Measurable50 pmol/mL recombinant CYP
CYP2D6 Minor but Measurable50 pmol/mL recombinant CYP
Hepatic Amidase None (Forms MPZA exclusively)Human Liver Microsomes (HLM)
Flavin-Monooxygenase (FMO) NegligibleRecombinant FMO
Protocol: Self-Validating HLM Incubation Assay

To accurately quantify the in vitro formation of MPZS, researchers must employ a self-validating microsomal incubation protocol. This workflow isolates CYP-mediated oxidation from spontaneous auto-oxidation.

Step-by-Step Methodology:

  • System Preparation: Combine 1.0 µM MPZ with pooled Human Liver Microsomes (HLM) in a 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: The pH 7.4 buffer mimics physiological conditions, preventing pH-dependent degradation of the phenothiazine ring.

  • Pre-Incubation: Incubate the mixture at 37°C for 3–5 minutes[2].

    • Causality: Pre-warming ensures that the enzymatic reaction proceeds at true physiological kinetics immediately upon initiation, preventing a lag phase.

  • Initiation (The Self-Validating Step): Initiate the reaction by adding 1 mM NADPH. Crucially, maintain a parallel "Minus-NADPH" control tube.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. The minus-NADPH control self-validates the assay by proving that any MPZS formed is strictly enzyme-mediated and not an artifact of chemical auto-oxidation in the buffer.

  • Termination: After the designated time point (e.g., 30 minutes), add an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile induces rapid protein precipitation, instantly quenching enzymatic activity to prevent over-estimation of the metabolite.

  • Extraction & Quantification: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant for LC-MS/MS analysis.

    • Causality: The addition of an isotopic standard, such as Metopimazine-d6 Sulfoxide [5], prior to extraction corrects for matrix ionization suppression and physical losses during centrifugation, ensuring absolute quantitative trustworthiness.

G Step1 Prepare HLM & MPZ (1.0 µM) Step2 Pre-incubate (37°C, 3-5 min) Step1->Step2 Step3 Initiate Reaction (Add NADPH) Step2->Step3 Step4 Terminate Reaction (Ice-cold Acetonitrile) Step3->Step4 Step5 Centrifuge & Extract Supernatant Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Self-validating workflow for in vitro CYP-mediated sulfoxidation using human liver microsomes.

Chemical In Vitro Formation: Analytical Derivatization

Beyond biological metabolism, the in vitro chemical formation of MPZ sulfoxide is a powerful tool in pharmaceutical analysis. Because intact MPZ can be difficult to isolate from complex tablet excipients, analysts deliberately oxidize MPZ to MPZS to shift its spectrophotometric and voltammetric properties.

According to recent analytical advancements by Blazheyevskiy et al. (2024)[4], MPZ can be quantitatively converted to its sulfoxide derivative using potassium caroate (Oxone) .

Mechanism of Chemical Sulfoxidation

Oxone (potassium peroxymonosulfate) acts as a "green" oxidant. At room temperature, it rapidly and selectively attacks the electron-rich thioether sulfur of the phenothiazine ring, forming a stable sulfoxide[6]. This structural change shifts the UV absorbance maximum to 355 nm, allowing for highly specific difference spectrophotometry[4].

Table 2: Analytical Parameters for Chemical Sulfoxidation of MPZ

ParameterValueExperimental Condition
Oxidizing Agent Potassium Caroate (Oxone)Aqueous solution at room temperature
Detection Wavelength 355 nmDifference Spectrophotometry
Linearity Range 0.9–30.0 μg/mL0.01 mol/L H₂SO₄ matrix
Limit of Quantitation (LOQ) 2.8 μg/mLBased on 10S criteria
Protocol: Difference Spectrophotometry Derivatization

This protocol utilizes a self-validating difference technique to eliminate matrix interference from pharmaceutical excipients.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the MPZ dosage form (e.g., tablet powder) in 0.01 mol/L H₂SO₄. Filter out insoluble excipients.

  • Derivatization (Test Solution): To an aliquot of the sample, add a precise volume of Oxone solution (1.2 × 10⁻⁴ mol/L KHSO₅). Allow to react at room temperature for 5 minutes.

    • Causality: Oxone is chosen because it selectively oxidizes the thioether sulfur without over-oxidizing the molecule to a sulfone or cleaving the phenothiazine ring, ensuring a 1:1 stoichiometric conversion to MPZS[6].

  • Blank Preparation (Control Solution): Prepare a parallel aliquot of the sample using distilled water instead of Oxone.

  • Measurement: Measure the absorbance of the derivatized test solution at 355 nm against the non-derivatized blank solution.

    • Causality: Difference spectrophotometry directly subtracts the baseline absorbance of unreacted MPZ and any UV-active excipients. This self-validates the assay by neutralizing background noise, ensuring the measured absorbance (ΔA) is exclusively proportional to the newly formed MPZS[4].

G MPZ Metopimazine Sample Reaction Oxidation at Room Temp (Fast & Quantitative) MPZ->Reaction Oxone Potassium Caroate (Oxone) Solution Oxone->Reaction MPZS Metopimazine Sulfoxide (Stable Derivative) Reaction->MPZS Analysis Spectrophotometry (355 nm) or Voltammetry MPZS->Analysis

Chemical derivatization workflow for the quantitative formation of metopimazine sulfoxide.

Conclusion

The in vitro formation of metopimazine sulfoxide bridges the gap between pharmacokinetic profiling and analytical quality control. Biologically, tracking the CYP3A4/CYP2D6-mediated sulfoxidation of MPZ ensures a comprehensive understanding of its minor clearance pathways and potential drug-drug interactions. Analytically, the deliberate chemical formation of MPZS via Oxone derivatization provides a rapid, green, and highly specific method for quantifying the active pharmaceutical ingredient in complex formulations. By employing the self-validating protocols outlined above, researchers can ensure high-fidelity data across both metabolic and analytical workflows.

References

  • Metopimazine is primarily metabolized by a liver amidase in humans Source: Pharmacology Research & Perspectives (via PubMed Central) URL:[Link]

  • A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide Source: Chemical Papers (Springer) URL:[Link]

  • Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone Source: French-Ukrainian Journal of Chemistry URL:[Link]

Sources

Foundational

Technical Whitepaper: CAS 18181-99-2 (Metopimazine Sulfoxide) – Pharmacological Profiling, Metabolism, and Analytical Methodologies

Abstract As a Senior Application Scientist, I present this comprehensive technical guide on CAS 18181-99-2, chemically known as Metopimazine Sulfoxide (MPZS). While its parent compound, Metopimazine (MPZ), is a well-esta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

As a Senior Application Scientist, I present this comprehensive technical guide on CAS 18181-99-2, chemically known as Metopimazine Sulfoxide (MPZS). While its parent compound, Metopimazine (MPZ), is a well-established D2/D3 receptor antagonist utilized for its antiemetic and prokinetic properties, MPZS plays a critical dual role in pharmaceutical development: it is both a minor in vivo oxidative metabolite and a primary in vitro oxidative degradation impurity (Deg I). This whitepaper synthesizes the mechanistic pharmacology of MPZ, the metabolic pathways yielding MPZS, and field-proven, self-validating analytical protocols for its quantification.

Chemical and Physical Data

To establish a baseline for analytical method development, the physicochemical properties of Metopimazine Sulfoxide must be strictly defined. The presence of the sulfoxide group increases the polarity of the molecule compared to the parent phenothiazine, directly influencing chromatographic retention strategies.

PropertyValue
CAS Number 18181-99-2[1]
IUPAC Name 1-[3-[(5S)-2-methylsulfonyl-5-oxophenothiazin-10-yl]propyl]piperidine-4-carboxamide[]
Molecular Formula C₂₂H₂₇N₃O₄S₂[1]
Molecular Weight 461.60 g/mol [1]
Classification Active Pharmaceutical Ingredient (API) Impurity / Metabolite[]
Target Application Pharmacokinetic (PK) profiling, Stability-indicating assays (QC)[3]
Pharmacological Context and Metabolic Pathways

Metopimazine (MPZ) exerts its antiemetic effects by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, preventing emetogenic stimuli from inducing nausea[4]. Unlike metoclopramide, , minimizing extrapyramidal side effects[5].

The biotransformation of MPZ is characterized by high first-pass metabolism[6]. Understanding this pathway is crucial for toxicological profiling:

  • Amidase Pathway (Major): The primary circulating metabolite is Metopimazine Acid (MPZA), formed predominantly via [6].

  • Oxidative Pathway (Minor): CAS 18181-99-2 (MPZS) is generated via cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6[6]. The oxidation occurs at the sulfur atom of the phenothiazine ring.

Metabolism MPZ Metopimazine (MPZ) Parent Drug MPZA Metopimazine Acid (MPZA) Major Metabolite MPZ->MPZA Liver Amidase (Deamination) MPZS Metopimazine Sulfoxide (MPZS) CAS 18181-99-2 MPZ->MPZS CYP3A4 / CYP2D6 (S-Oxidation) NDES N-desmethylmetopimazine Minor Metabolite MPZ->NDES CYP2D6 (Demethylation)

Metabolic pathways of Metopimazine highlighting the formation of Metopimazine Sulfoxide.

Analytical Methodologies: LC-MS/MS Quantification

In pharmacokinetic studies, tracking MPZS requires highly sensitive and selective assays due to its low circulating concentrations compared to MPZA[6]. The following protocol outlines a validated LC-MS/MS workflow.

3.1 Experimental Causality and Design
  • Internal Standard Selection: A D6-isotopically labeled internal standard () is utilized[3]. Causality: Deuterated standards co-elute with the target analyte, experiencing identical matrix-induced ion suppression or enhancement. By monitoring the mass shift, the system self-validates, ensuring that fluctuations in MS ionization efficiency do not compromise absolute quantification.

  • Stationary Phase Selection: A Supelco Discovery HS F5 (Pentafluorophenyl propyl) column is employed[6]. Causality: Standard C18 columns often fail to adequately resolve the parent phenothiazine from its polar sulfoxide metabolite. The fluorinated phase provides orthogonal selectivity through π−π , dipole-dipole, and hydrogen-bonding interactions, ensuring baseline separation.

3.2 Step-by-Step LC-MS/MS Protocol

Step 1: Plasma Sample Preparation

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Spike the sample with 10 µL of Metopimazine-d6 Sulfoxide (Internal Standard, 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to induce protein precipitation. Self-validation step: The sudden drop in dielectric constant instantly denatures proteins. The formation of a visible solid pellet post-centrifugation confirms that the matrix proteins have been successfully trapped, leaving the small-molecule APIs in the supernatant.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Supelco Discovery HS F5, 100 × 4.0 mm, 3 µm[6].

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for MPZS at m/z 462.3 → 98.1 [6].

  • Monitor the MRM transition for the D6-internal standard at m/z 468.3 → 98.1 .

Workflow Step1 1. Plasma Spiking Add D6-MPZS Internal Standard Step2 2. Protein Precipitation Acetonitrile addition & Centrifugation Step1->Step2 Step3 3. HPLC Separation Fluorinated (HS F5) Column Step2->Step3 Step4 4. ESI+ MS/MS Detection MRM: 462.3 -> 98.1 Step3->Step4 Step5 5. Data Processing Ratio calculation vs. D6-Standard Step4->Step5

Step-by-step LC-MS/MS workflow for the quantification of Metopimazine Sulfoxide.

Stability-Indicating Assays: Forced Degradation Profiling

Beyond metabolism, MPZS (CAS 18181-99-2) is the primary oxidative degradation product (Deg I) of Metopimazine in pharmaceutical formulations[7]. Regulatory guidelines (ICH Q3A/Q3B) mandate the monitoring of such impurities to ensure shelf-life stability.

4.1 Oxidative Stress Protocol

To validate stability-indicating methods, forced degradation must reliably generate MPZS in vitro.

  • Stress Induction: Dissolve 10 mg of Metopimazine API in 10 mL of methanol. Add 2 mL of 30% H2​O2​ (Hydrogen Peroxide).

  • Incubation: Heat the solution at 50°C for 5 hours. Causality: The oxidative environment specifically attacks the electron-rich sulfur atom in the phenothiazine core, converting the sulfide to a sulfoxide[7].

  • Neutralization: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to prevent over-oxidation to the sulfone.

  • Analysis: Analyze the stressed sample via High-Performance Thin Layer Chromatography (HPTLC) or HPLC to confirm the stoichiometric conversion of MPZ to MPZS.

Conclusion

CAS 18181-99-2 (Metopimazine Sulfoxide) is a critical analyte bridging the gap between clinical pharmacokinetics and pharmaceutical quality control. By leveraging advanced fluorinated stationary phases and isotopic internal standardization, researchers can achieve robust, self-validating quantification of this compound in complex biological matrices.

References
  • Metopimazine is primarily metabolized by a liver amidase in humans Source: Pharmacology Research & Perspectives (PMC - NIH) URL:[Link]

  • Nausea and Vomiting in 2021: A Comprehensive Update Source: Journal of Clinical Gastroenterology (PMC - NIH) URL:[Link]

  • Degradation pattern of Metopimazine to its oxidative degradate (Deg I) and alkaline degradate (Deg II) Source: ResearchGate URL:[Link]

  • Metopimazine-d6 Sulfoxide Reference Standards Source: Axios Research URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Metopimazine Sulfoxide – Molecular Characteristics, Metabolic Pathways, and Analytical Methodologies

Executive Summary Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist utilized for decades as a potent antiemetic and currently under investigation for the treatment of gastroparesis. While it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist utilized for decades as a potent antiemetic and currently under investigation for the treatment of gastroparesis. While its clinical efficacy is well-documented, the precise metabolic fate of the drug involves complex biotransformations. Among these, the formation of Metopimazine Sulfoxide (MPZS) represents both a critical minor metabolic pathway and a highly relevant analytical derivative used in spectrophotometric quantification.

This whitepaper provides an in-depth technical analysis designed for drug development professionals, detailing the exact molecular weight, physicochemical properties, metabolic causality, and self-validating analytical protocols surrounding Metopimazine Sulfoxide.

Part 1: Physicochemical Properties and Molecular Weight

Metopimazine (C₂₂H₂₇N₃O₃S₂) undergoes oxidation at the phenothiazine ring sulfur to form Metopimazine Sulfoxide. The addition of a single oxygen atom fundamentally alters its polarity, molecular weight, and spectroscopic absorbance profile. Understanding this exact mass shift is critical for LC-MS/MS identification and synthetic standard validation [3].

  • Molecular Formula of MPZS: C₂₂H₂₇N₃O₄S₂

  • Accurate Molecular Weight: 461.60 g/mol

  • CAS Number: 18181-99-2

Quantitative Data Summary

To facilitate rapid comparison during mass spectrometry or chromatographic method development, the quantitative physicochemical shifts between the parent drug and its primary derivatives are summarized below.

Table 1: Comparative Physicochemical Data of Metopimazine and its Primary Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Structural VariancePrimary Role
Metopimazine (MPZ) C₂₂H₂₇N₃O₃S₂445.60Baseline phenothiazine coreParent Drug (D2 Antagonist)
Metopimazine Acid (MPZA) C₂₂H₂₆N₂O₄S₂446.58Deaminated terminal amideMajor In Vivo Metabolite
Metopimazine Sulfoxide (MPZS) C₂₂H₂₇N₃O₄S₂461.60 Oxidized phenothiazine sulfurMinor Metabolite / Analytical Target

Part 2: Metabolic Pathways and Causality

In humans, MPZ undergoes extensive first-pass metabolism. The causality behind its metabolic profile is heavily dictated by the presence of a terminal piperidinecarboxamide group, which is highly susceptible to enzymatic hydrolysis.

  • Primary Pathway (Amidase-Mediated): The predominant circulating metabolite is Metopimazine Acid (MPZA). Unlike many small-molecule drugs that rely on Cytochrome P450 (CYP) enzymes, MPZ is primarily deaminated by liver amidases [1]. This evolutionary enzymatic preference rapidly cleaves the amide bond, forming MPZA, which circulates at concentrations many times higher than the parent drug.

  • Secondary Pathway (Oxidation to Sulfoxide): A minor fraction of MPZ undergoes CYP-mediated oxidation (specifically via CYP3A4 and CYP2D6) to form Metopimazine Sulfoxide (MPZS)[4]. The sulfur atom in the phenothiazine core is electron-rich and susceptible to electrophilic attack by reactive oxygen species or enzymatic oxidases, yielding the sulfoxide with a molecular weight of 461.60 g/mol .

MetabolicPathway MPZ Metopimazine (MPZ) MW: 445.60 g/mol Parent Drug Amidase Liver Amidase (Primary Pathway) MPZ->Amidase CYP CYP450 / Oxidation (Minor Pathway) MPZ->CYP MPZA Metopimazine Acid (MPZA) MW: 446.58 g/mol Major Metabolite MPZS Metopimazine Sulfoxide (MPZS) MW: 461.60 g/mol Minor Metabolite Amidase->MPZA CYP->MPZS

Caption: In vivo metabolic pathways of Metopimazine detailing amidase and CYP-mediated biotransformations.

Part 3: Self-Validating Analytical Protocol for MPZS Derivatization

Because MPZ lacks strong, unique chromophores that easily distinguish it from excipients in raw pharmaceutical formulations, analytical scientists leverage its rapid oxidation to MPZS to create a distinct spectrophotometric shift [2].

Causality of Reagent Choice: Potassium caroate (potassium peroxymonosulfate) is selected for this protocol because it provides rapid, quantitative oxidation of the phenothiazine sulfur to a sulfoxide at room temperature. It avoids over-oxidizing the sulfur to a sulfone, which would require harsher conditions and higher temperatures, potentially degrading the piperidine ring.

Self-Validation Mechanism: This protocol utilizes a "difference spectrophotometry" approach. By using the non-derivatized drug solution as the optical blank, background noise from excipients, photochemical degradation products, and solvent impurities is mathematically nullified, ensuring high trustworthiness in the quantitative readout.

Step-by-Step Methodology: Difference Spectrophotometric Quantification

Objective: Quantify MPZ by measuring the absorbance of its sulfoxide derivative (MPZS, MW 461.60) at λmax​ = 355 nm.

  • Sample Preparation: Accurately weigh and dissolve the MPZ sample in 0.1 M HCl to achieve a stock concentration of approximately 100 µg/mL.

  • Reagent Addition: Transfer a 5.0 mL aliquot of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of freshly prepared 1% (w/v) potassium caroate solution.

  • Incubation (Causality-Driven): Incubate the mixture at room temperature (20-25°C) for exactly 10 minutes. Reasoning: A 10-minute window ensures complete conversion to the sulfoxide without allowing secondary oxidative degradation to occur.

  • Internal Control (Blank Preparation): In a separate 10 mL flask, add 5.0 mL of the stock solution and 1.0 mL of distilled water (strictly omitting the oxidizing agent).

  • Volume Adjustment: Dilute both the sample and blank flasks to the 10 mL mark with 0.1 M HCl.

  • Spectrophotometric Measurement: Measure the absorbance of the oxidized solution at 355 nm against the non-oxidized blank solution. The molar absorptivity ( ϵ ) of MPZS at this wavelength is approximately 4.5×103 L/mol·cm.

  • Data Calculation: Calculate the concentration using the validated regression equation ΔA=0.0061×c , where c is the MPZ concentration in µg/mL.

Workflow Step1 1. Sample Preparation Dissolve MPZ in 0.1 M HCl Step2 2. Chemical Oxidation Add Potassium Caroate (1% w/v) Step1->Step2 Reagents Step3 3. Incubation 10 mins at Room Temp (20-25°C) Step2->Step3 Time Step4 4. Spectrophotometry Measure Absorbance at 355 nm Step3->Step4 Analysis Step5 5. Data Analysis Calculate ΔA relative to Blank Step4->Step5 Quantification

Caption: Self-validating difference spectrophotometry workflow for Metopimazine Sulfoxide quantification.

Conclusion

Understanding the precise molecular weight (461.60 g/mol ) and the structural nuances of Metopimazine Sulfoxide is crucial for both pharmacokinetic profiling and quality control assay development. By exploiting the predictable oxidation of the phenothiazine ring, researchers can bypass the limitations of standard UV-Vis spectroscopy and develop highly specific, self-validating analytical methods that ensure the integrity of drug development pipelines.

References

  • Metopimazine is primarily metabolized by a liver amidase in humans Pharmacology Research & Perspectives (NIH PMC)
  • Metabolism of metopimazine in humans showing the formation of the major in vivo metabolite ResearchG
  • CERTIFICATE OF ANALYSIS - Metopimazine Sulfoxide Santa Cruz Biotechnology
  • Metopimazine and Impurities BOC Sciences
Foundational

Unveiling the Biotransformation of Metopimazine: A Technical Guide to Metabolite Discovery and Pharmacokinetic Profiling

Introduction: The Pharmacokinetic Conundrum Metopimazine (MPZ) is a peripherally restricted dopamine D2/D3 receptor antagonist that has been utilized for decades to manage acute nausea and vomiting[1]. Recently, its ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacokinetic Conundrum

Metopimazine (MPZ) is a peripherally restricted dopamine D2/D3 receptor antagonist that has been utilized for decades to manage acute nausea and vomiting[1]. Recently, its therapeutic utility has been repurposed, entering clinical development for the treatment of gastroparesis—a debilitating chronic gastrointestinal disorder[2].

Despite its extensive clinical history, the precise metabolic fate of MPZ remained a pharmacokinetic enigma for years. MPZ undergoes aggressive first-pass metabolism, resulting in an absolute systemic bioavailability of less than 20%[2]. The primary circulating entity in the human bloodstream is not the parent drug, but its deaminated derivative, metopimazine acid (MPZA)[1].

As a Senior Application Scientist, I approach metabolite discovery not merely as a cataloging exercise, but as a mechanistic puzzle. Identifying the specific enzymes responsible for a drug's clearance is critical for predicting drug-drug interactions (DDIs) and optimizing dosing regimens. This whitepaper delineates the discovery of MPZ metabolites, the analytical frameworks utilized to isolate them, and the clinical implications of these findings.

Elucidating the Enzymatic Architecture

Historically, the pharmaceutical industry defaults to cytochrome P450 (CYP) phenotyping when investigating hepatic first-pass clearance. However, early in vitro screens using recombinant CYPs failed to account for the rapid and voluminous conversion of MPZ to MPZA.

The breakthrough in MPZ metabolite discovery required a paradigm shift toward non-CYP pathways. Rigorous in vitro characterization using human liver microsomes (HLMs) and cytosolic fractions revealed that the formation of MPZA is primarily catalyzed by human liver microsomal amidase[1]. To a lesser extent, human liver cytosolic aldehyde oxidase (AO) also contributes to this deamination process[3].

While CYP enzymes play a negligible role in the overall clearance of MPZ, trace oxidative metabolites were discovered during high-resolution screening. Specifically, CYP3A4 and CYP2D6 catalyze minor oxidative pathways, yielding metopimazine sulfoxide (MPZS) and N-desmethylmetopimazine, respectively[1][].

Pathway MPZ Metopimazine (MPZ) Parent Drug Amidase Liver Microsomal Amidase (Primary) MPZ->Amidase AO Cytosolic Aldehyde Oxidase (Secondary) MPZ->AO CYP CYP3A4 / CYP2D6 (Oxidative) MPZ->CYP MPZA Metopimazine Acid (MPZA) Major Metabolite MPZS Metopimazine Sulfoxide (MPZS) Minor Metabolite DesMPZ N-Desmethylmetopimazine Minor Metabolite Amidase->MPZA AO->MPZA CYP->MPZS CYP->DesMPZ

Enzymatic biotransformation pathway of metopimazine into its metabolites.

Bioanalytical Discovery Framework: LC-MS/MS Methodology

The discovery and quantification of MPZ and its metabolites (MPZA, MPZS) necessitate a highly selective and sensitive analytical approach. The structural similarities between the parent drug and its metabolites—particularly the highly polar nature of the acid and sulfoxide groups—present significant chromatographic challenges.

Causality in Method Development

A standard C18 column often struggles to retain highly polar metabolites, leading to co-elution with the solvent front or matrix suppression zones. To counteract this, we employ a pentafluorophenyl (PFP) stationary phase (e.g., Supelco Discovery HS F5). The fluorinated ring provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and steric selectivity—ensuring baseline resolution between isobaric interferences and the target analytes[1][5].

Step-by-Step Protocol: In Vivo Plasma Metabolite Quantification

This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) corrects for extraction recovery variances and electrospray ionization (ESI) matrix effects, ensuring absolute quantitative integrity.

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of human or animal plasma into a 96-well collection plate.

    • Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a D6-isotopically labeled internal standard (e.g., D6-zolpidem or D6-metopimazine) to induce protein precipitation[1][6].

    • Validation Check: Process a blank plasma sample (no analyte, no IS) and a zero sample (blank plasma + IS) to monitor for endogenous isobaric interferences and IS cross-talk.

  • Extraction and Clarification:

    • Vortex the plate for 5 minutes at 1000 RPM.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-grade water. Reasoning: Diluting the high-organic extract matches the initial mobile phase conditions, preventing peak distortion and breakthrough on the column.

  • Chromatographic Separation:

    • Column: Supelco Discovery HS F5 (100 × 4.0 mm, 3 µm)[1].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Initiate at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. Flow rate: 0.6 mL/min.

  • Mass Spectrometry (MRM Detection):

    • Utilize a triple quadrupole mass spectrometer (e.g., SCIEX API 4000) equipped with an ESI source operating in positive ion mode[1].

    • Set the Multiple Reaction Monitoring (MRM) transitions. For example, monitor the m/z transition 462.3 98.1 for MPZS[1].

    • Validation Check: Ensure the calibration curve (e.g., 0.20 to 200 ng/mL for MPZA) exhibits a correlation coefficient ( R2 ) 0.995[7].

Workflow Prep Sample Prep Protein Precipitation Chrom Chromatography Supelco HS F5 Prep->Chrom Ion Ionization Positive ESI (+) Chrom->Ion Detect Detection MRM (Triple Quad) Ion->Detect Quant Quantification D6-IS Normalization Detect->Quant

Self-validating LC-MS/MS bioanalytical workflow for metabolite quantification.

Quantitative Pharmacokinetic Profiling

The clinical relevance of metabolite discovery is ultimately validated through pharmacokinetic (PK) profiling. Because MPZ is rapidly converted to MPZA via first-pass metabolism, the systemic exposure of the acid metabolite vastly exceeds that of the parent drug[1].

Studies conducted in both adults and children confirm this metabolic ratio. In pediatric patients administered a 0.33 mg/kg oral dose, the Cmax​ of MPZA was approximately 4.28 times higher than that of MPZ. The sustained plasma concentration of MPZA suggests it serves as a highly reliable biomarker for drug compliance and systemic exposure during clinical trials.

Table 1: Comparative Pharmacokinetic Parameters of MPZ and MPZA
AnalytePopulationDose Cmax​ (ng/mL) Tmax​ (hours)Half-life ( t1/2​ ) (hours)
MPZ Children0.33 mg/kg (Oral)17.21.02.18
MPZA Children0.33 mg/kg (Oral)76.32.5~4.0
MPZA Adults20 mg (Oral)107.52.0N/A

Data synthesized from pediatric endocrine exploration trials and adult preprandial studies.

Clinical Implications for Drug Development

The discovery that MPZ is primarily metabolized by liver amidases rather than the CYP450 system is a monumental advantage for its repurposing in gastroparesis[1][2]. Gastroparesis patients often suffer from multiple comorbidities (e.g., diabetes) and are frequently subjected to polypharmacy. Drugs heavily reliant on CYP3A4 or CYP2D6 clearance are highly susceptible to dangerous drug-drug interactions (DDIs).

Because MPZ bypasses the traditional CYP bottleneck, it presents a significantly lower risk for DDIs compared to other D2 antagonists currently used or in development[1]. The trace amounts of MPZS and N-desmethylmetopimazine formed via CYP pathways are clinically negligible, cementing MPZ's safety profile in complex patient populations[1][].

References

  • Metopimazine is primarily metabolized by a liver amidase in humans Source: Pharmacology Research & Perspectives (via NIH/PubMed) URL:[Link]

  • Pharmacokinetic study of metopimazine by oral route in children Source: Fundamental & Clinical Pharmacology (via NIH/PMC) URL:[Link]

  • Metopimazine Source: Wikipedia URL:[Link]

  • Assay List - Veeda Lifesciences (Metopimazine Acid LC-MS/MS Validation) Source: Veeda Lifesciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating RP-HPLC Method for the Quantification of Metopimazine and Metopimazine Sulfoxide

Introduction & Mechanistic Context Metopimazine (MPZ) is a highly effective phenothiazine-derived dopamine antagonist utilized primarily as an antiemetic agent to manage chemotherapy-induced nausea and vomiting[1]. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Metopimazine (MPZ) is a highly effective phenothiazine-derived dopamine antagonist utilized primarily as an antiemetic agent to manage chemotherapy-induced nausea and vomiting[1]. Unlike many other phenothiazines, it does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects[1]. However, the phenothiazine core is highly susceptible to oxidative degradation. When exposed to oxidative stress (e.g., hydrogen peroxide, light, or reactive oxygen species), metopimazine rapidly oxidizes to form its primary degradant, metopimazine sulfoxide (MPZO)[1][2].

In pharmaceutical development and quality control (QC), it is a regulatory imperative—mandated by ICH Q2(R1) and Q11 guidelines—to deploy stability-indicating assays that can accurately resolve the active pharmaceutical ingredient (API) from its degradation products[3][4]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically optimized for the baseline resolution and precise quantification of metopimazine and metopimazine sulfoxide.

Analytical Strategy & Rationale

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., HiQsil C18, 250 x 4.6 mm, 5 µm) is selected[3][4]. The hydrophobic nature of the phenothiazine backbone requires strong hydrophobic retention, while the dense end-capping minimizes secondary interactions.

  • Mobile Phase & pH Control: A mobile phase of Methanol:Water (45:55 v/v) is utilized, with the aqueous phase strictly adjusted to pH 3.5[3][4].

    • Causality: Metopimazine contains a basic piperidine nitrogen. At pH 3.5, this amine is fully protonated, ensuring a consistent ionization state. This strategically prevents peak tailing and retention time drift that typically occur when basic compounds interact with residual acidic silanols on the silica matrix.

  • Detection Wavelength: UV detection is set at 266 nm[3][4].

    • Causality: This wavelength corresponds to the optimal π-π* transition absorbance maximum of the phenothiazine conjugated system, ensuring maximum sensitivity for both the parent drug and the sulfoxide degradant without baseline interference from the mobile phase solvents.

Experimental Methodology & Protocols

This protocol establishes a self-validating system by incorporating forced degradation controls directly into the system suitability testing, proving method specificity prior to sample analysis.

Materials & Reagents
  • Metopimazine Reference Standard (HPLC Grade, >99%)[1]

  • Metopimazine Sulfoxide Reference Standard (or generated in situ via 3% H2​O2​ oxidation)[2]

  • HPLC-Grade Methanol and Milli-Q Ultrapure Water[4][5]

  • Orthophosphoric acid (for pH adjustment)

Step 1: Preparation of Mobile Phase
  • Mix 450 mL of HPLC-grade Methanol with 550 mL of Milli-Q water to achieve a 45:55 v/v ratio[3][4].

  • Adjust the pH of the mixture to exactly 3.5 using dilute orthophosphoric acid under continuous stirring.

  • Vacuum-filter the solution through a 0.22 µm membrane filter and ultrasonicate for 15 minutes to degas the solvent.

Step 2: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 100 mg of the Metopimazine standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to yield a 1000 µg/mL stock[4][6].

  • Working Standard: Dilute the stock solution with the mobile phase to create a calibration range of 2–12 µg/mL[3].

  • Self-Validating Specificity Control (Forced Degradation): To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 3% H2​O2​ (or potassium caroate/Oxone solution) and incubate at room temperature for 30 minutes. This forces the quantitative formation of metopimazine sulfoxide[1][2]. Neutralize the reaction, dilute to 10 mL with the mobile phase, and filter through a 0.45 µm syringe filter before injection[6].

Step 3: Chromatographic Conditions
  • Column: C18 (250 x 4.6 mm i.d., 5 µm particle size)[3][6]

  • Flow Rate: 1.0 mL/min (Isocratic)[3][6]

  • Column Temperature: 25°C[3][6]

  • Injection Volume: 10 - 20 µL[3][6]

  • Detection Wavelength: 266 nm (PDA/UV)[3][6]

  • Run Time: ~6–8 minutes[3][6]

System Suitability & Validation Data

To ensure the trustworthiness of the assay, system suitability testing (SST) must be performed prior to sample analysis[5]. The method demonstrates excellent compliance with ICH Q2(R1) guidelines, ensuring high precision and accuracy[3][5].

Table 1: System Suitability and Method Validation Parameters

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 2 – 12 µg/mLN/A
Correlation Coefficient ( r2 ) > 0.9998 ≥0.999
Retention Time (MPZ) ~6.53 minConsistent ( ±2% RSD)
Resolution ( Rs​ ) (MPZ vs MPZO) > 2.0 ≥1.5 (Baseline separation)
Accuracy (% Recovery) 100.69%98.0% – 102.0%
Precision (% RSD) < 2.0% ≤2.0%
Tailing Factor ( Tf​ ) ≤1.2 ≤2.0
Theoretical Plates ( N ) ≥2500 ≥2000

Data synthesized from validated RP-HPLC parameters for metopimazine analysis[3][4][5].

Workflow & Degradation Pathway Visualization

G cluster_0 Degradation Pathway cluster_1 HPLC Analytical Workflow N1 Metopimazine (API) N2 Oxidative Stress (e.g., H2O2, Oxone) N1->N2 N3 Metopimazine Sulfoxide (Degradant) N2->N3 N4 Sample Prep & Filtration (0.45 µm) N3->N4 Extract & Analyze N5 RP-HPLC Separation (C18, pH 3.5) N4->N5 N6 PDA/UV Detection (266 nm) N5->N6 N7 System Suitability & Quantification N6->N7

Stability-indicating HPLC workflow for metopimazine and its sulfoxide degradant.

Conclusion

The described RP-HPLC methodology provides a highly specific, stability-indicating platform for the simultaneous determination of metopimazine and metopimazine sulfoxide. By strictly controlling the mobile phase pH and utilizing a high-efficiency C18 stationary phase, analysts can prevent peak tailing and achieve baseline resolution between the API and its oxidative degradant. The integration of forced degradation samples into the system suitability protocol ensures that the method remains a self-validating, trustworthy tool for routine quality control and stability testing.

References

  • Title: A Comparative Guide to a Newly Validated RP-HPLC Method for Metopimazine Analysis Following ICH Guidelines Source: Benchchem URL: 3

  • Title: Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach Source: International Journal of Pharmaceutical Sciences and Research (IJPS) URL: 4

  • Title: Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches Source: MDPI URL: 5

  • Title: Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma Source: ResearchGate URL: 2

  • Title: Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone Source: French-Ukrainian Journal of Chemistry URL: 1

Sources

Application

"spectrophotometric determination of metopimazine as sulfoxide"

Application Note: Spectrophotometric Determination of Metopimazine via S-Oxidation to Sulfoxide Analytical Rationale & Scope Metopimazine is a highly effective phenothiazine-derivative antiemetic utilized in both clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Determination of Metopimazine via S-Oxidation to Sulfoxide

Analytical Rationale & Scope

Metopimazine is a highly effective phenothiazine-derivative antiemetic utilized in both clinical and veterinary pharmacology. In pharmaceutical development and quality control, the direct UV-Vis spectrophotometric quantification of phenothiazines is frequently compromised by overlapping absorption spectra from formulation excipients or degradation products. To establish a highly selective and self-validating analytical method, chemical derivatization via S-oxidation to the corresponding sulfoxide is widely employed . This application note details a robust, green-chemistry protocol utilizing potassium peroxymonosulfate (Caroate) as the oxidant for the precise determination of metopimazine .

Mechanistic Causality: The S-Oxidation Pathway

The analytical advantage of this method relies on the specific oxidative chemistry of the phenothiazine core. Phenothiazines undergo a well-characterized, pH-dependent two-step oxidation process [1]:

  • Step 1 (Radical Formation): A reversible single-electron abstraction generates a highly colored semiquinone radical cation. This intermediate is kinetically unstable, and its half-life is highly susceptible to matrix pH and substitution patterns [[2]]([Link]2].

  • Step 2 (Sulfoxide Generation): A subsequent irreversible electron transfer and oxygen insertion yield the stable, colorless-to-pale sulfoxide derivative [1].

Unlike the transient radical cation, the metopimazine sulfoxide exhibits a stable, red-shifted UV absorption maximum (typically around 340 nm), which provides a clear analytical window free from parent drug and excipient interference [2].

Mechanism A Metopimazine (Parent Drug) B Radical Cation (Transient, Colored) A->B -e⁻ (Fast) C Metopimazine Sulfoxide (Stable, UV-Active) B->C -e⁻, +[O] (Caroate, H⁺)

Two-step S-oxidation mechanism of metopimazine to its stable sulfoxide derivative.

Expert Insights: Reagent Selection & Causality

  • Why Caroate (Oxone®)? Potassium peroxymonosulfate (Caroate) is a triple salt ( 2KHSO5​⋅KHSO4​⋅K2​SO4​ ) that acts as a powerful, yet controllable, oxygen-atom transfer reagent [3]. Unlike hydrogen peroxide or potassium iodate, Caroate does not require metal catalysts, operates efficiently at room temperature, and avoids the generation of interfering byproducts like liberated iodine [[3]]([Link]3] [[2]]([Link]2]. Furthermore, it quantitatively halts at the sulfoxide stage without driving the reaction to the over-oxidized sulfone, ensuring stoichiometric reliability [[4]]([Link]4].

  • Why Acidic Medium? Conducting the reaction at pH 2.0–3.0 is critical. The acidic environment protonates the exocyclic nitrogen of the phenothiazine, sterically and electronically hindering N-oxidation. This strictly directs the electrophilic attack of the peroxymonosulfate to the sulfur atom, maximizing the yield of the target S-oxide [4].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates built-in self-validation through simultaneous blanking and matrix-spike controls.

Materials & Reagents:

  • Metopimazine reference standard (Ph. Eur. grade)

  • Potassium peroxymonosulfate (Oxone®) solution ( 1.0×10−3 mol/L, freshly prepared) [3]

  • Hydrochloric acid (0.1 M) [3]

  • Double-distilled water

Step-by-Step Methodology:

  • Matrix Extraction: Weigh and finely powder the pharmaceutical sample (e.g., tablets). Extract an amount equivalent to ~50 mg of metopimazine using double-distilled water. Stir mechanically for 15 minutes and filter through a 0.45 µm membrane to remove insoluble excipients [2].

  • Standard Curve Generation: Prepare a series of metopimazine standard solutions in 10 mL volumetric flasks to cover the linear dynamic range ( 1.0×10−6 to 5.0×10−5 mol/L).

  • Oxidation Reaction: To each flask (standards and samples), add 1.0 mL of the 0.1 M HCl buffer, followed by 1.0 mL of the 1.0×10−3 mol/L Caroate solution [3].

  • Incubation: Mix thoroughly and allow the reaction to proceed at 25°C for 10–15 minutes. Observe the fading of the initial transient color, confirming the complete conversion to sulfoxide [2].

  • Self-Validation (Blank & Placebo): Concurrently prepare a reagent blank (Caroate + HCl + Water) and a spiked placebo (excipient matrix + known standard) to verify the absence of matrix effects.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at the sulfoxide analytical wavelength ( λmax​≈340 nm) against the reagent blank using a calibrated UV-Vis spectrophotometer [2].

Workflow S1 1. Matrix Extraction (Aqueous/Acidic) S2 2. Aliquot & Blank Prep (Self-Validation) S1->S2 S3 3. Oxidant Addition (Caroate / Oxone) S2->S3 S4 4. Incubation (10-15 min, 25°C) S3->S4 S5 5. Spectrophotometry (Measure at ~340 nm) S4->S5 S6 6. Quantification (Calibration Curve) S5->S6

Step-by-step experimental workflow for the self-validating spectrophotometric assay.

Quantitative Data & Analytical Performance

The following table summarizes the expected analytical parameters for the Caroate-mediated spectrophotometric determination of phenothiazine sulfoxides, demonstrating the method's sensitivity and robustness [5] [[3]]([Link]3] [[2]]([Link]2].

Analytical ParameterTypical Value / Range
Analytical Wavelength ( λmax​ ) ~ 340 nm (Sulfoxide specific band)
Linear Dynamic Range 1.0×10−65.0×10−5 mol/L
Limit of Detection (LOD) ≤2.5×10−7 mol/L
Limit of Quantification (LOQ) ≤8.0×10−7 mol/L
Optimal pH 2.0 – 3.0 (0.1 M HCl)
Reaction Time & Temperature 10 – 15 minutes at 25°C
Method Precision (RSD) < 3.0 %

References

  • Blazheyevskiy, M., Kryskiw, L., & Bouhlal, M. (2022). Spectrophotometric determination of metopimazine using s-oxidation with caroate. Актуальні проблеми науки, освіти та технологій: збірник тез доповідей міжнародної науково-практичної конференції. [Link]

  • Blazheyevskiy, M. Ye. (2026). Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. Current Topics in Analytical Chemistry.[Link]

  • Niessen, W. M. A., et al. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/Fluorescence. Analytical Chemistry, ACS Publications.[Link]

  • Blazheyevskiy, M., et al. (2024). Differential-Pulse Polarographic Determination of Periciazine by Hydrogenperoxymonofulfate Treatment. Biointerface Research in Applied Chemistry.[Link]

  • El-Didamony, A. M., et al. (2016). Survey Spectrophotometric Method for Determination of Phenothiazine. Nature and Science. [Link]

Sources

Method

"voltammetric determination of metopimazine sulfoxide"

Title: Application Note: Differential Pulse Cathodic Voltammetric Determination of Metopimazine via Sulfoxide Derivatization Introduction Metopimazine (MPZ) is a phenothiazine-derived dopamine antagonist widely prescribe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Differential Pulse Cathodic Voltammetric Determination of Metopimazine via Sulfoxide Derivatization

Introduction

Metopimazine (MPZ) is a phenothiazine-derived dopamine antagonist widely prescribed as an antiemetic to manage nausea and vomiting, particularly in oncology patients undergoing chemotherapy[1]. Ensuring the precise quantification of MPZ in pharmaceutical formulations (e.g., Vogalene Lyoc) is critical for therapeutic efficacy and quality control. While traditional methods rely on spectrophotometry or chromatography, electrochemical techniques—specifically Differential Pulse Voltammetry (DPV)—offer a compelling alternative due to their high sensitivity, rapid execution, and minimal sample manipulation requirements[2].

Direct voltammetric analysis of MPZ can be challenging due to potential electrode fouling or overlapping signals from formulation excipients. To bypass these limitations, a highly selective indirect voltammetric methodology was developed. By quantitatively oxidizing MPZ to its stable sulfoxide derivative (MPZO) using potassium caroate (Oxone), analysts can exploit the well-defined, highly reproducible cathodic reduction wave of MPZO at a Hanging Mercury Drop Electrode (HMDE)[3].

Scientific Principles & Reaction Mechanism

As a Senior Application Scientist, it is vital to understand the mechanistic causality driving this protocol. The assay relies on two consecutive chemical and electrochemical transformations:

  • Chemical Derivatization (Oxidation): MPZ is reacted with potassium caroate (KHSO 5​ ), the active oxidant in Oxone. The oxidation proceeds rapidly at room temperature, transitioning through an unstable red intermediate before yielding the stable, colorless metopimazine sulfoxide (MPZO)[4]. The use of Oxone is deliberate: it is a stable, solid oxidant that ensures a rapid and quantitative conversion without generating electroactive byproducts that might interfere with the subsequent analysis[2]. Kinetic studies indicate that a 300-second incubation is optimal for complete conversion[2].

  • Electrochemical Reduction: The generated MPZO acts as the electroactive analyte. In a 0.02 M HCl supporting electrolyte, MPZO undergoes a cathodic reduction at the HMDE. The acidic medium is crucial, as it provides the necessary protons for the reduction mechanism. Experimental data showing a potential-pH slope of approximately 71.5 mV confirms that the reduction is a 2-electron, 2-proton process, where the sulfoxide (S=O) is reduced back to the sulfide (S) of the parent MPZ[4].

  • Adsorption-Controlled Kinetics: Voltammetric profiling reveals that the rate-limiting step of the MPZO reduction is its adsorption onto the mercury electrode surface[3]. The HMDE is specifically chosen because it provides a continuously renewable, atomically smooth surface with a high hydrogen overpotential, perfectly accommodating the cathodic scanning range required for MPZO without background solvent interference[2].

Visualization of the Analytical Workflow

G A 1. Sample Preparation (Dissolution in 0.02 M HCl) B 2. Chemical Derivatization (Oxidation via Oxone/KHSO5) A->B C 3. Incubation Phase (300 s at 25°C) B->C D 4. Electrochemical Setup (HMDE Working Electrode) C->D E 5. DPV Measurement (Scan Rate: 0.1 V/s) D->E F 6. Data Analysis (Standard Addition Quantification) E->F

Workflow for the voltammetric determination of metopimazine sulfoxide.

Reagents & Equipment

  • Reagents:

    • Metopimazine (MPZ) reference standard.

    • Oxone (Potassium caroate, KHSO 5​ ) stock solution.

    • Hydrochloric acid (0.02 M HCl) (Acts as both the supporting electrolyte and diluent)[2].

    • Deionized water (18.2 MΩ·cm).

  • Equipment:

    • Potentiostat/Galvanostat equipped with Differential Pulse Voltammetry (DPV) software.

    • Three-electrode electrochemical cell:

      • Working Electrode: Hanging Mercury Drop Electrode (HMDE).

      • Reference Electrode: Ag/AgCl (saturated KCl).

      • Auxiliary Electrode: Platinum wire.

    • High-purity Nitrogen gas (for deaeration).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, utilizing the standard addition method to inherently correct for any matrix effects originating from tablet excipients[2].

  • Step 1: Preparation of the Supporting Electrolyte and Sample

    • Weigh and finely powder a known quantity of MPZ dosage forms (e.g., Vogalene Lyoc 7.5 mg tablets).

    • Transfer an accurately weighed portion of the powder (equivalent to one tablet) into a 100 mL volumetric flask.

    • Dissolve the powder in a small volume of 0.02 M HCl, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with 0.02 M HCl[2].

  • Step 2: Electrochemical Cell Initialization

    • Transfer 10.0 mL of the 0.02 M HCl supporting electrolyte into the electrochemical cell.

    • Purge the cell with high-purity nitrogen gas for 120 seconds to remove dissolved oxygen, which would otherwise produce interfering cathodic reduction waves[2].

  • Step 3: Derivatization and Blank Measurement

    • Record a blank voltammogram to ensure the absence of background contaminants.

    • Add a precise aliquot of the MPZ sample solution to the cell.

    • Add an excess of the Oxone stock solution (ensuring a final Oxone concentration of at least 0.018 g/L to guarantee complete conversion)[4].

    • Stir the solution gently for exactly 300 seconds (5 minutes) at room temperature to allow the quantitative formation of MPZO[2].

  • Step 4: DPV Acquisition

    • Stop stirring and allow the solution to equilibrate for 10 seconds.

    • Extrude a fresh mercury drop at the HMDE.

    • Apply the DPV scan in the cathodic direction using a scan rate of 0.1 V/s[4].

    • Record the peak current ( Ix​ ) corresponding to the reduction of MPZO.

  • Step 5: Standard Addition and Validation

    • To validate the recovery and quantify the analyte, spike the cell with a known aliquot of the MPZ reference standard solution.

    • Stir for an additional 150 seconds to allow the newly added MPZ to oxidize[2].

    • Record the new voltammogram and note the augmented peak current ( Ix+a​ ).

    • Calculate the MPZ concentration using the standard addition formula, factoring in the dilution multiplier to ensure the assay remains self-calibrating against the specific sample matrix[2].

Data Presentation & Method Validation

The optimized DPV method demonstrates excellent analytical figures of merit, validating its utility for routine pharmaceutical quality control. The reliance on MPZO adsorption at the HMDE yields high sensitivity, reflected in the sub-microgram detection limits[3].

Analytical ParameterValue / Specification
Analyte Form Metopimazine Sulfoxide (MPZO)
Supporting Electrolyte 0.02 M HCl
Working Electrode Hanging Mercury Drop Electrode (HMDE)
Optimal Scan Rate 0.1 V/s[4]
Optimal Oxidation Time 300 seconds[2]
Linear Dynamic Range 0.4 – 2.7 µg/mL (0.0003 – 0.0027 mg/mL)[4]
Limit of Detection (LOD) 0.1 µg/mL[3]
Limit of Quantification (LOQ) 0.4 µg/mL[3]
Relative Standard Deviation ≤ 1.63%[2]
Reaction Mechanism 2-electron, 2-proton cathodic reduction[4]

Conclusion

The indirect voltammetric determination of metopimazine via its sulfoxide derivative represents a robust, highly sensitive, and selective analytical strategy. By converting MPZ to MPZO using Oxone, analysts bypass the electrochemical limitations of the parent drug. The protocol's integration of a 300-second derivatization phase with DPV at an HMDE ensures quantitative accuracy, making it an authoritative method for evaluating pharmaceutical dosage forms without interference from degradation products or excipients.

References

  • Varchenko, V., Mozgova, O., Blazheyevskiy, M., & Moroz, V. (2024). Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone. French-Ukrainian Journal of Chemistry. 4

  • Metwally, F. H., Abdelkawy, M., & Naguib, I. A. (2006). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. ResearchGate. 1

Sources

Application

Application Note: High-Precision LC-MS/MS Quantification of Metopimazine Sulfoxide Using a Stable Isotope-Labeled Internal Standard

Scientific Context & Pharmacokinetic Significance Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist that has been utilized for decades in the management of acute nausea and vomiting, and is...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Pharmacokinetic Significance

Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist that has been utilized for decades in the management of acute nausea and vomiting, and is currently under clinical investigation for the treatment of gastroparesis[1]. Because MPZ does not readily cross the blood-brain barrier, it offers a favorable safety profile with minimal central nervous system side effects.

From a pharmacokinetic perspective, MPZ undergoes extensive first-pass metabolism. The primary circulating metabolite in humans is metopimazine acid (MPZA) , which is formed via deamination catalyzed predominantly by liver amidase and cytosolic aldehyde oxidase [1, 2]. However, a critical minor metabolite, metopimazine sulfoxide (MPZS) , is generated through Cytochrome P450 (CYP-mediated) oxidation [1]. Accurately quantifying MPZS in human plasma is essential for comprehensive therapeutic drug monitoring (TDM), metabolic profiling, and evaluating potential drug-drug interactions (DDIs).

The Metabolic Pathway of Metopimazine

To understand the analytical challenge, one must first understand the metabolic divergence of the parent compound. The following diagram illustrates the primary and secondary metabolic pathways of MPZ.

G MPZ Metopimazine (MPZ) Parent Drug MPZA Metopimazine Acid (MPZA) (Major Metabolite) MPZ->MPZA Liver Amidase & Aldehyde Oxidase MPZS Metopimazine Sulfoxide (MPZS) (Minor Metabolite) MPZ->MPZS Cytochrome P450 (CYP-mediated)

Fig 1. In vivo metabolic pathways of Metopimazine in humans.

Rationale for Metopimazine-d6 Sulfoxide as an Internal Standard

When developing an LC-MS/MS method for plasma analysis, matrix effects—specifically ion suppression or enhancement during Electrospray Ionization (ESI)—can severely compromise quantitative accuracy.

Metopimazine-d6 Sulfoxide is a stable deuterium-labeled analog of MPZS [3]. Incorporating this compound as an Internal Standard (SIL-IS) provides a self-validating analytical system due to the following mechanistic advantages:

  • Co-elution: The D6-labeled standard shares the exact physicochemical properties of the target analyte, ensuring it co-elutes chromatographically. Any matrix components that suppress the ionization of MPZS will suppress the MPZS-d6 signal to the exact same degree, maintaining a constant peak area ratio.

  • Extraction Recovery: During protein precipitation (PPT) or solid-phase extraction (SPE), the SIL-IS compensates for any physical loss of the analyte, ensuring that the final calculated concentration reflects the true physiological state.

Experimental Protocol: LC-MS/MS Methodology

The following protocol details a validated approach for the extraction and quantification of MPZS from human plasma using MPZS-d6 as the internal standard, adapted from established pharmacokinetic methodologies [1, 2].

Reagents and Materials
  • Analyte: Metopimazine Sulfoxide (MPZS) reference standard.

  • Internal Standard: Metopimazine-d6 Sulfoxide (MPZS-d6) [3].

  • Matrices: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Expertise Note: Protein precipitation with cold acetonitrile is chosen over SPE to maximize throughput while relying on the D6-IS to correct for the relatively dirtier matrix extract.

  • Aliquoting: Transfer 50.0 µL of human plasma (standards, QCs, or unknown samples) into a 96-well collection plate.

  • IS Spiking: Add 10.0 µL of the MPZS-d6 working solution (e.g., 50 ng/mL in 50% ACN) to all wells except matrix blanks.

  • Precipitation: Add 150 µL of ice-cold 100% Acetonitrile to each well to induce protein denaturation.

  • Mixing: Seal the plate and vortex vigorously for 3 minutes at 1000 RPM.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Workflow Step1 1. Sample Aliquoting (50 µL Human Plasma) Step2 2. IS Spiking (Add MPZS-d6) Step1->Step2 Step3 3. Protein Precipitation (150 µL Cold ACN) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 5. LC Separation (Supelco Discovery HS F5) Step4->Step5 Step6 6. MS/MS Detection (MRM Mode, ESI+) Step5->Step6

Fig 2. Step-by-step sample preparation and analytical workflow.

Liquid Chromatography (LC) Conditions

Expertise Note: A Supelco Discovery HS F5 (Pentafluorophenyl) column is strictly recommended over a standard C18 column [1, 2]. The fluorinated stationary phase provides alternative selectivity via π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly effective at resolving basic sulfoxide metabolites from isobaric interferences.

  • Column: Supelco Discovery HS F5, 100 × 4.0 mm, 3 µm.

  • Column Temperature: 40°C.

  • Injection Volume: 5.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
4.010900.4
5.510900.4
5.69550.4
8.09550.4
Mass Spectrometry (MS/MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer (e.g., SCIEX API 4000 or Shimadzu Nexera X2 LC-30) utilizing positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode [1].

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Metopimazine Sulfoxide (MPZS)462.398.15035
Metopimazine-d6 Sulfoxide (IS)468.3104.15035

Note: The m/z 462.3 98.1 transition represents the cleavage of the unlabeled parent molecule, while the m/z 468.3 104.1 transition accounts for the +6 Da mass shift of the deuterium isotopes located on the cleaved functional group [1, 3].

Data Analysis & System Validation Criteria

To ensure the trustworthiness of the analytical run, the self-validating system must meet the following acceptance criteria:

  • Linearity: The calibration curve (plotted as the peak area ratio of MPZS to MPZS-d6 versus nominal concentration) must exhibit a correlation coefficient ( r2 ) ≥0.995 using a 1/x2 weighting factor.

  • Accuracy: Back-calculated concentrations of calibration standards must be within ±15% of their nominal values ( ±20% at the Lower Limit of Quantitation, LLOQ).

  • IS Response Stability: The peak area of the Metopimazine-d6 Sulfoxide internal standard must remain consistent (within ±25% of the mean IS response) across all standards, QCs, and unknown samples. Significant deviations indicate severe matrix suppression that the IS may not fully compensate for, necessitating sample re-extraction.

References

  • National Center for Biotechnology Information (NCBI)
  • WO2022146970A1 - Methods of metabolizing metopimazine and its salts Google Patents URL
  • Metopimazine-D6 Sulfoxide - Analytical Standard Veeprho URL
Method

Application Note: Comprehensive Pharmacokinetic and Metabolic Profiling of Metopimazine and its Major Metabolite, Metopimazine Acid

Introduction & Scientific Rationale Metopimazine (MPZ) is a potent, peripherally restricted dopamine D2/D3 receptor antagonist traditionally utilized for the management of acute nausea and vomiting, and currently under c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Metopimazine (MPZ) is a potent, peripherally restricted dopamine D2/D3 receptor antagonist traditionally utilized for the management of acute nausea and vomiting, and currently under clinical investigation for the treatment of gastroparesis[1][2]. Despite its long history of clinical use, the complete pharmacokinetic (PK) and metabolic profile of MPZ has only recently been fully elucidated.

A defining characteristic of MPZ is its extensive first-pass metabolism, which results in an absolute oral bioavailability of less than 20%[1]. Consequently, the parent drug is rapidly converted into its major circulating metabolite, metopimazine acid (MPZA)[1][2]. For drug development professionals and analytical scientists, designing PK studies for MPZ requires a primary focus on MPZA, as it is present at plasma concentrations many folds higher than the parent compound and serves as the primary biomarker for systemic exposure[2][3].

Metabolic Pathway: The Amidase Advantage

Unlike the vast majority of small-molecule therapeutics that rely on the Cytochrome P450 (CYP450) system for biotransformation, MPZ is uniquely metabolized[2]. In vitro and in vivo studies have demonstrated that the deamination of MPZ to MPZA is primarily catalyzed by human liver microsomal amidase, with a secondary contribution from cytosolic aldehyde oxidase (AO)[2]. CYP-mediated metabolism only produces trace amounts of a minor metabolite, metopimazine sulfoxide (MPZS)[2].

This amidase-driven pathway is a critical clinical advantage. Because MPZ exhibits minimal reliance on CYP enzymes, it presents a significantly lower risk for drug-drug interactions (DDIs) when co-administered with other medications—a vital consideration for polypharmacy in gastroparesis or oncology patients[1][2].

Pathway MPZ Metopimazine (MPZ) Parent Drug MPZA Metopimazine Acid (MPZA) Major Metabolite MPZ->MPZA Liver Amidase (Primary) Aldehyde Oxidase (Secondary) MPZS Metopimazine Sulfoxide (MPZS) Minor Metabolite MPZ->MPZS CYP450 (Trace)

Figure 1: Biotransformation pathway of metopimazine into its primary and secondary metabolites.

Quantitative Pharmacokinetic Profile

Understanding the baseline PK parameters is essential for establishing sampling timepoints in clinical and preclinical studies. Following oral administration, MPZ is rapidly absorbed but quickly converted to MPZA due to hepatic first-pass effects[1][3].

Pharmacokinetic ParameterMetopimazine (MPZ)Metopimazine Acid (MPZA)
Time to Maximum Concentration ( Tmax​ ) ~60 minutes[1]~120 - 150 minutes[1][3]
Elimination Half-life ( t1/2​ ) ~2.0 hours[1]Prolonged relative to MPZ[3]
Area Under the Curve (AUC) Ratio Baseline (1x)~13.7x (Oral) / ~2.5x (IV)[3]
Cmax​ Ratio (MPZA / MPZ) Baseline (1x)~4.28 (Oral, Pediatric)[3]
Primary Formation Enzyme N/ALiver Amidase[2]

Note: Postprandial administration (with food) has been shown to reduce the AUC and Cmax​ of MPZ by approximately 30% and 50%, respectively[1][3].

Experimental Protocols: Self-Validating Workflows

To accurately capture the PK profile of MPZ and MPZA, researchers must employ highly sensitive LC-MS/MS methodologies. The following protocols outline the validated steps for in vitro metabolite generation and in vivo plasma quantification.

Workflow Step1 1. Plasma Collection (Heparin/EDTA) Step2 2. Protein Precipitation (Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C, 10 min) Step2->Step3 Step4 4. Supernatant Transfer & Evaporation Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for pharmacokinetic profiling.

Protocol A: In Vitro Amidase Metabolism Assay

Rationale: To evaluate the specific contribution of liver amidase versus CYP450 enzymes in the formation of MPZA[2].

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice. Prepare a 10 mM stock solution of MPZ in DMSO.

  • Incubation Mixture: In a 1.5 mL microcentrifuge tube, combine 1 mg/mL HLM protein, 50 mM potassium phosphate buffer (pH 7.4), and 10 µM MPZ.

  • Cofactor Addition (Self-Validation Step):

    • Test Sample: Do NOT add NADPH. (Amidases are hydrolytic and do not require NADPH; if MPZA forms here, it confirms non-CYP mediated metabolism)[2].

    • Control Sample: Add 1 mM NADPH to evaluate trace CYP-mediated MPZS formation[2].

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification of MPZ and MPZA in Plasma

Rationale: The low absolute bioavailability of MPZ (<20%) necessitates Multiple Reaction Monitoring (MRM) for precise quantification of low-nanogram concentrations[1][3].

  • Sample Collection: Collect venous blood into EDTA or heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C until analysis[3].

  • Protein Precipitation: Aliquot 50 µL of human plasma into a 96-well plate. Add 150 µL of extraction solvent (Acetonitrile with 0.1% Formic Acid) spiked with the IS (e.g., MPZ-d3).

  • Mixing & Centrifugation: Vortex the plate for 5 minutes. Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific mass-to-charge (m/z) transitions optimized for MPZ, MPZA, and MPZS[2][3].

E-E-A-T Discussion: Causality in Experimental Choices

As a Senior Application Scientist, it is critical to understand why these specific parameters are chosen to ensure the trustworthiness and accuracy of the PK data:

  • Biomarker Selection: Why measure MPZA? Because MPZ's high first-pass metabolism means the parent drug clears rapidly (half-life ~2 hours) and remains at low systemic concentrations[1]. MPZA, present at up to 13.7 times the AUC of the parent drug after oral dosing, is the most reliable and robust indicator of actual drug exposure and patient compliance[3].

  • Enzymatic Isolation: Why omit NADPH in the primary in vitro assay? CYP450 enzymes are strictly NADPH-dependent, whereas amidases are hydrolytic and do not require this cofactor[2]. By omitting NADPH and still observing robust MPZA formation, the protocol acts as a self-validating system—proving definitively that the biotransformation is amidase-driven, which underpins the low DDI risk profile of the drug[1][2].

  • Analytical Sensitivity: Why LC-MS/MS over standard HPLC-UV? The median Cmax​ for MPZ can be as low as 17.2 ng/mL following a standard pediatric dose (0.33 mg/kg)[3]. Only LC-MS/MS provides the signal-to-noise ratio and specificity required to accurately plot the terminal elimination phase of the PK curve at these trace levels without interference from endogenous plasma proteins.

References

  • Title: Metopimazine - Wikipedia (Pharmacokinetics) Source: wikipedia.org URL: 1

  • Title: Metopimazine is primarily metabolized by a liver amidase in humans Source: researchgate.net URL: 2

  • Title: Pharmacokinetic study of metopimazine by oral route in children Source: nih.gov (PMC) URL: 3

Sources

Application

Introduction &amp; Mechanistic RationaleMetopimazine (MPZ) is a peripherally restricted, highly potent dopamine D2 and D3 receptor antagonist that has been utilized for decades as an antiemetic and is currently under clinical investigation for the treatment of gastroparesis. In modern drug development, mapping the exact clearance mechanisms of a therapeutic candidate is paramount for predicting and mitigating drug-drug interactions (DDIs).

Application Note: Comprehensive Metabolic Profiling and Pharmacokinetic Workflows for Metopimazine Introduction & Mechanistic RationaleMetopimazine (MPZ) is a peripherally restricted, highly potent dopamine D2 and D3 rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Metabolic Profiling and Pharmacokinetic Workflows for Metopimazine

Introduction & Mechanistic RationaleMetopimazine (MPZ) is a peripherally restricted, highly potent dopamine D2 and D3 receptor antagonist that has been utilized for decades as an antiemetic and is currently under clinical investigation for the treatment of gastroparesis[1]. In modern drug development, mapping the exact clearance mechanisms of a therapeutic candidate is paramount for predicting and mitigating drug-drug interactions (DDIs).

Historically, the specific enzymatic drivers of MPZ metabolism were elusive. However, recent rigorous metabolic profiling has revealed a unique biotransformation route. Unlike the majority of small-molecule therapeutics that rely heavily on the cytochrome P450 (CYP) system,1, producing its major circulating active metabolite, metopimazine acid (MPZA)[1]. Because this dominant clearance pathway relies on amidases rather than CYPs,2[2].

Metabolic Pathway Visualization

To design an effective analytical workflow, scientists must first map the target analytes.3[3].

Metopimazine_Metabolism MPZ Metopimazine (MPZ) Parent Drug Amidase Liver Microsomal Amidase (Primary Pathway) MPZ->Amidase AO Cytosolic Aldehyde Oxidase (AO) (Secondary Pathway) MPZ->AO CYP CYP3A4 / CYP2D6 (Minor Oxidative Pathway) MPZ->CYP MPZA Metopimazine Acid (MPZA) Major Active Metabolite MPZS Metopimazine Sulfoxide (MPZS) Minor Metabolite Amidase->MPZA Deamination AO->MPZA Deamination CYP->MPZS Oxidation

Metabolic pathways of metopimazine highlighting amidase-driven deamination to MPZA.

Experimental Workflow: Self-Validating In Vitro Incubations

Expertise & Experience: To definitively prove that an amidase—and not a CYP enzyme—is responsible for MPZA formation, the experimental design must decouple hydrolytic activity from oxidative activity. CYPs strictly require NADPH as a cofactor to function, whereas amidases mediate hydrolysis without it. By running parallel incubations of human liver microsomes (HLM) with and without NADPH, we create a self-validating system. If MPZA forms in the absence of NADPH, CYP involvement is ruled out[3]. Furthermore, testing human liver cytosol (HLC) isolates the secondary contribution of cytosolic aldehyde oxidase (AO), as amidases are membrane-bound (microsomal) while AO is cytosolic[3].

Step-by-Step Protocol: Subcellular Incubation

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4. Thaw HLM and HLC aliquots on ice to preserve enzymatic integrity.

  • Matrix Assembly : In 1.5 mL Eppendorf tubes, combine the buffer, HLM (1.0 mg/mL final protein) or HLC (1.0 mg/mL final protein), and MPZ (1 µM final concentration).

  • Control Segregation (Causality Testing) :

    • Reaction A (Total Microsomal Activity): HLM + NADPH regenerating system.

    • Reaction B (Amidase Isolation): HLM + Buffer (NADPH omitted).

    • Reaction C (AO Isolation): HLC + Buffer (NADPH omitted).

  • Incubation : Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the substrate to the pre-warmed matrix.

  • Quenching (The Negative Control) : At designated time points (0, 15, 30, and 60 min), immediately terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (4)[4]. Note: The 0-minute timepoint is a critical self-validating control to rule out non-enzymatic degradation of the parent drug.

  • Extraction : Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Carefully extract the particle-free supernatant for LC-MS/MS analysis.

LC-MS/MS Analytical Protocol

Because3[3], the bioanalytical method must possess a wide dynamic range to simultaneously quantify both analytes alongside trace oxidative metabolites.

Chromatographic Conditions:

  • Column : ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). The sub-2-micron particle size ensures sharp peak shapes for basic phenothiazine derivatives.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Mass Spectrometry Parameters (Positive ESI, MRM Mode):

  • MPZ (Parent) : m/z 446.2 → targeted product ion.

  • MPZA (Major Metabolite) : m/z 447.2 → targeted product ion. (The amidase-driven deamination replaces an amine with a hydroxyl group, yielding a predictable +1 Da mass shift).

  • MPZS (Minor Metabolite) : m/z 462.2 → targeted product ion. (CYP-mediated oxidation yields a +16 Da mass shift).

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic and in vitro kinetic profiles derived from clinical and preclinical profiling[3],[5].

Table 1: Human Pharmacokinetic Parameters (Oral Administration)

Analyte Median Cmax (ng/mL) Tmax (h) Elimination Half-life (h) Clinical Observation
MPZ ~17.2 ~1.0 ~2.18 5[5].
MPZA ~76.3 ~2.0 - 2.5 Maintained up to 4h 5[5].

| MPZS | Trace | ~0.5 - 0.75 | < 12.0 | Minor oxidative byproduct, rapidly eliminated[3]. |

Table 2: Enzyme Contribution to MPZ Clearance In Vitro

Enzyme System Subcellular Fraction Cofactor Required Major Product Relative Contribution
Amidase Microsomes (HLM) None MPZA 3[3]
Aldehyde Oxidase Cytosol (HLC) None MPZA Secondary[3]

| CYP3A4 / CYP2D6 | Microsomes (HLM) | NADPH | MPZS | [] |

Conclusion

The metabolic profiling of metopimazine underscores a critical lesson in drug development: not all hepatic clearance is CYP-mediated. By deploying targeted subcellular fractionations coupled with high-resolution LC-MS/MS, researchers can accurately map amidase-driven pathways. This workflow validates MPZ's low propensity for CYP-mediated drug-drug interactions, reinforcing its safety profile for combination therapies in gastroparesis and oncology support.

References

  • Source: nih.gov (Pharmacology Research & Perspectives)
  • Source: wikipedia.
  • Source: nih.gov (Pharmacology Research & Perspectives)
  • Source: bocsci.

Sources

Method

"metopimazine sulfoxide as a biomarker of drug exposure"

Application Note: Quantification of Metopimazine Sulfoxide as a Biomarker of Drug Exposure Using High-Performance LC-MS/MS Executive Summary & Scientific Rationale Metopimazine (MPZ) is a peripherally restricted dopamine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantification of Metopimazine Sulfoxide as a Biomarker of Drug Exposure Using High-Performance LC-MS/MS

Executive Summary & Scientific Rationale

Metopimazine (MPZ) is a peripherally restricted dopamine D2/D3 receptor antagonist historically utilized for the management of acute nausea and vomiting, and currently under rigorous clinical evaluation for the treatment of gastroparesis[1]. Following oral administration, MPZ undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of approximately 19–34%[2].

While the primary metabolic route involves deamination by human microsomal liver amidase to form metopimazine acid (MPZA)[3], the oxidative pathway yielding metopimazine sulfoxide (MPZS) has emerged as a highly specific biomarker for evaluating systemic drug exposure. Monitoring MPZS is critical for drug development professionals because it provides direct insights into the oxidative metabolic clearance pathways (e.g., CYP450/FMO activity)[1]. Furthermore, because MPZS is also a known oxidative degradant, its precise quantification is essential for both pharmacokinetic (PK) profiling and the quality control of pharmaceutical formulations[4].

Metabolic Pathway Mapping

Relying solely on the major metabolite (MPZA) for PK profiling can mask critical variations in oxidative metabolism. MPZS, an oxidized derivative of the MPZ thioether moiety, serves as a specific biomarker that allows researchers to track metabolic shunting—particularly in scenarios where amidase pathways are saturated or inhibited by co-administered therapeutics[1].

MetabolicPathway MPZ Metopimazine (MPZ) Parent Drug MPZA Metopimazine Acid (MPZA) Major Metabolite MPZ->MPZA Liver Amidase (Deamination) MPZS Metopimazine Sulfoxide (MPZS) Exposure Biomarker MPZ->MPZS Oxidation (CYP450/FMO)

Metabolic pathways of Metopimazine converting to MPZA and MPZS.

Analytical Strategy: Designing a Self-Validating System

To achieve high-fidelity quantification of MPZS in complex biological matrices (e.g., human plasma), we employ a Multiple Reaction Monitoring (MRM) LC-MS/MS approach[1]. As a Senior Application Scientist, I emphasize that a robust assay cannot simply measure mass; it must dynamically correct for analytical variables. This protocol is engineered as a self-validating system through two primary mechanisms:

  • Orthogonal Chromatographic Selectivity: A Supelco Discovery HS F5 (Pentafluorophenyl, PFP) column is utilized instead of traditional C18 chemistries[1]. The fluorinated stationary phase leverages dipole-dipole, π-π, and hydrogen bonding interactions. This is a deliberate, causal choice: it is essential for resolving the highly polar sulfoxide group of MPZS from endogenous plasma phospholipids and the high-abundance parent drug, thereby minimizing ion suppression.

  • Isotopic Internal Standardization: Metopimazine-d6 sulfoxide (MPZS-d6) is incorporated as a stable isotope-labeled internal standard (SIL-IS)[5]. By spiking MPZS-d6 into the plasma prior to extraction, any variations in extraction recovery, matrix effects, or instrument drift are proportionally mirrored in the IS signal. The ratio of MPZS to MPZS-d6 remains absolute, validating every individual sample injection.

LCMSWorkflow S1 1. Plasma Sampling Spike with MPZS-d6 IS S2 2. Protein Precipitation Cold Acetonitrile (1:3 v/v) S1->S2 S3 3. Centrifugation 14,000 x g, 10 min, 4°C S2->S3 S4 4. Chromatographic Separation Supelco Discovery HS F5 Column S3->S4 S5 5. MS/MS Detection Positive Ion MRM Mode S4->S5 S6 6. Data Synthesis Self-Validating Quantification S5->S6

Step-by-step LC-MS/MS workflow for self-validating MPZS quantification.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standards: Metopimazine sulfoxide (MPZS)[4] and Metopimazine-d6 sulfoxide (MPZS-d6)[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Biological Matrix: Blank human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of the human plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of MPZS-d6 working solution (100 ng/mL in 50% MeOH) to the plasma. Vortex briefly to ensure homogenous distribution. (Rationale: Early introduction of the SIL-IS normalizes all downstream volumetric and matrix variables).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile to the mixture. (Rationale: A 1:3 organic ratio efficiently denatures plasma proteins, disrupting protein-drug binding and precipitating the matrix while immediately quenching any residual enzymatic activity that could artificially alter MPZS levels post-collection).

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer 200 µL of the clear supernatant to an LC autosampler vial containing 200 µL of LC-MS grade water. (Rationale: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak distortion or "breakthrough" during injection).

LC-MS/MS Conditions
  • System: UPLC system coupled to a Triple Quadrupole Mass Spectrometer (e.g., SCIEX API 4000)[1].

  • Column: Supelco Discovery HS F5, 100 × 4.0 mm, 3 µm[1].

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient Program: 0–0.5 min (5% B), 0.5–3.0 min (linear gradient to 95% B), 3.0–4.0 min (hold 95% B), 4.0–4.1 min (return to 5% B), 4.1–5.5 min (equilibration).

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

Quantitative Data & MS Parameters

The MRM transitions are optimized for the protonated precursor ions [M+H]+. The primary transition for MPZS monitors the cleavage of the molecule to yield a highly stable fragment at m/z 98.1[1].

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
MPZS Exposure Biomarker462.398.14028
MPZS-d6 Internal Standard468.398.14028
MPZ Parent Drug446.298.14530
MPZA Major Metabolite447.298.14530

(Note: Parameters such as DP and CE should be fine-tuned based on the specific mass spectrometer model utilized).

Conclusion

The quantification of metopimazine sulfoxide using a PFP-based LC-MS/MS methodology provides a highly sensitive and self-validating framework for pharmacokinetic profiling. By integrating a stable isotope-labeled internal standard and leveraging the unique selectivity of fluorinated stationary phases, this protocol ensures robust biomarker tracking. This enables drug development professionals to accurately map the oxidative exposure profile of metopimazine in clinical cohorts, ensuring therapeutic safety and rigorous evaluation of drug-drug interactions.

References

  • Metopimazine is primarily metabolized by a liver amidase in humans - PMC Source: nih.gov URL:[Link]

  • WO2022146970A1 - Methods of metabolizing metopimazine and its salts Source: Google Patents URL
  • Pharmacokinetic study of metopimazine by oral route in children - PMC Source: nih.gov URL:[Link]

  • Metopimazine Sulfoxide | CAS 18181-99-2 Source: Veeprho URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interference in Metopimazine Sulfoxide Assays

Welcome to the technical support center for the analysis of metopimazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of metopimazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying metopimazine sulfoxide. Here, we synthesize technical expertise with field-proven insights to provide robust troubleshooting strategies and in-depth answers to common challenges.

Metopimazine, a phenothiazine derivative, is utilized as an antiemetic agent.[1][2] Its metabolism is a critical aspect of its pharmacokinetic profile, with metopimazine sulfoxide being a notable oxidative metabolite and potential degradation product.[3][4] Accurate quantification of this sulfoxide is essential for comprehensive drug metabolism studies, stability assessments of pharmaceutical formulations, and toxicological evaluations. However, the physicochemical properties of phenothiazines and the complexity of biological matrices present unique analytical challenges. This guide provides a structured approach to identifying, understanding, and mitigating interference in metopimazine sulfoxide assays.

Frequently Asked Questions (FAQs)

Q1: What is metopimazine sulfoxide and why is its accurate measurement crucial?

Metopimazine sulfoxide is a product of the oxidation of the sulfur atom in the phenothiazine ring of metopimazine.[4] This conversion can occur both metabolically in vivo and as a chemical degradation product in vitro, for instance, during sample preparation and storage.[3][5] Accurate measurement is vital for several reasons:

  • Metabolism Studies: To fully characterize the metabolic fate of metopimazine.

  • Stability Testing: To assess the stability of metopimazine in pharmaceutical preparations, as the formation of the sulfoxide is an indicator of degradation.[6][7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the complete profile of all circulating species and their potential effects.

  • Toxicology: To evaluate the safety profile, as metabolites can sometimes have their own pharmacological or toxicological activity.

Q2: What are the primary analytical methods for metopimazine sulfoxide quantification?

Several analytical techniques can be employed, each with its own set of advantages and potential for interference:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A widely used technique for separating metopimazine from its metabolites.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for bioanalysis.[1]

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique suitable for stability studies and quantification in pharmaceutical formulations.[9]

  • Spectrophotometry and Voltammetry: These methods are often used for the analysis of pharmaceutical-grade metopimazine and can be adapted to measure the sulfoxide, sometimes after a chemical derivatization step.[10][11]

Q3: What are the most common sources of interference in these assays?

Interference can arise from various sources, broadly categorized as:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) that co-elute with the analyte and affect its ionization in LC-MS/MS, leading to ion suppression or enhancement.[1][12]

  • Cross-Reactivity of Metabolites: In immunoassays, antibodies may not be perfectly specific and can bind to structurally similar compounds, such as the parent drug or other metabolites.[2][11]

  • Isobaric Interference: In mass spectrometry, compounds with the same nominal mass as the analyte can interfere with quantification if not chromatographically resolved.[13][14][15]

  • Analyte Instability: Metopimazine can oxidize to metopimazine sulfoxide during sample collection, storage, and processing, leading to an overestimation of the sulfoxide concentration.[5][16]

  • Co-eluting Substances: Other drugs or their metabolites that may be present in the sample and have similar chromatographic properties.

Troubleshooting Guides by Analytical Technique

I. HPLC/UPLC Assays

High-performance liquid chromatography is a cornerstone of pharmaceutical analysis. However, the basic nature of phenothiazines can lead to challenging chromatography.

Issue: Poor Peak Shape (Tailing, Fronting, Splitting) for Metopimazine Sulfoxide
  • Root Cause Analysis:

    • Peak Tailing: This is a frequent issue with basic compounds like phenothiazines. It often results from secondary interactions between the protonated amine groups of the analyte and acidic, deprotonated silanol groups on the surface of silica-based C18 columns.

    • Peak Fronting: This can be a sign of column overload or a sample solvent that is too strong compared to the mobile phase.

    • Peak Splitting: This may indicate a partially clogged column frit, a void at the column inlet, or co-elution of interfering substances.

  • Troubleshooting & Resolution:

StepActionRationale
1 Optimize Mobile Phase pH Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the basic analyte.
2 Increase Buffer Strength A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.
3 Use a Competitor Amine Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing interaction with the analyte.
4 Evaluate Column Chemistry Consider using a column with a different stationary phase, such as one with end-capping to block silanol groups, or a phenyl-hexyl phase that may offer different selectivity.
5 Check for Column Overload Reduce the injection volume or the concentration of the sample to see if peak fronting resolves.
6 Inspect the Column If peak splitting occurs, try back-flushing the column (disconnected from the detector) at a low flow rate. If the problem persists, replace the inlet frit or the column itself.
Issue: Co-elution with Parent Drug or Other Metabolites
  • Root Cause Analysis: Insufficient chromatographic resolution between metopimazine, metopimazine sulfoxide, and other potential metabolites like metopimazine acid.

  • Troubleshooting Workflow:

    Start Co-elution Observed Step1 Modify Mobile Phase Gradient Start->Step1 Isocratic or shallow gradient? Step2 Change Organic Modifier Step1->Step2 Resolution still poor? Step3 Evaluate Different Column Step2->Step3 Still co-eluting? End Resolution Achieved Step3->End Separation successful

    Caption: Troubleshooting workflow for co-elution issues.

II. LC-MS/MS Assays

LC-MS/MS provides unparalleled sensitivity and selectivity but is susceptible to influences on the ionization process.

Issue: Ion Suppression or Enhancement (Matrix Effects)
  • Root Cause Analysis: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the mass spectrometer source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal.[1] This can severely impact the accuracy and precision of the assay.

  • Troubleshooting & Resolution:

StepActionRationale
1 Improve Sample Preparation Move from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[17]
2 Optimize Chromatography Adjust the chromatographic gradient to separate the metopimazine sulfoxide peak from the regions where matrix components, particularly phospholipids, typically elute.
3 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) An SIL-IS (e.g., ¹³C- or ¹⁵N-labeled metopimazine sulfoxide) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction during data processing.
4 Change Ionization Source If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it is sometimes less susceptible to matrix effects for certain compounds.[1]
5 Dilute the Sample A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.
Issue: Isobaric Interference
  • Root Cause Analysis: An unrelated compound in the sample has the same precursor and product ion mass-to-charge ratios (m/z) as metopimazine sulfoxide. This can be due to isomers, metabolites, or endogenous molecules.[13][14][15]

  • Troubleshooting & Resolution:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass of the precursor and product ions. This can often distinguish between the analyte and an interfering compound with the same nominal mass but a different elemental composition.[18]

    • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the analyte from the isobaric interferent.

    • Select Alternative MRM Transitions: Investigate the fragmentation pattern of metopimazine sulfoxide to identify unique precursor-product ion transitions that are not shared by the interfering compound.[18][19]

Issue: In-source Fragmentation and Adduct Formation
  • Root Cause Analysis:

    • In-source Fragmentation: The analyte fragments in the ion source of the mass spectrometer before mass analysis, which can lead to a reduced signal for the intended precursor ion.[20][21]

    • Adduct Formation: The analyte molecule can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), in addition to the expected protonated molecule ([M+H]⁺).[22][23][24] This can split the signal across multiple species, reducing sensitivity for the target ion.

  • Troubleshooting & Resolution:

IssueActionRationale
In-source Fragmentation Optimize Cone/Fragmentor Voltage Reduce the voltage in the ion source to decrease the energy of collisions and minimize unwanted fragmentation.[21]
Adduct Formation Improve Mobile Phase Purity Use high-purity solvents and additives to minimize the presence of sodium and potassium ions.
Add Ammonium Acetate/Formate The presence of ammonium ions can promote the formation of the desired [M+H]⁺ ion over metal adducts.
III. Immunoassays

While no commercial immunoassays for metopimazine sulfoxide are widely reported, the principles of interference for phenothiazines are well-established.

Issue: Cross-Reactivity with Parent Drug or Other Metabolites
  • Root Cause Analysis: The antibody used in the immunoassay may not be completely specific to metopimazine sulfoxide and can also bind to the parent drug, metopimazine, or other structurally related metabolites. This is a common issue with immunoassays for drug metabolites.[2][25]

  • Troubleshooting & Resolution:

    • Characterize Antibody Specificity: Test the cross-reactivity of the antibody with pure standards of metopimazine and other known metabolites.

    • Chromatographic Separation Pre-Assay: Use HPLC to separate the metabolites before performing the immunoassay on the collected fractions.

    • Confirmation with a Specific Method: Always confirm positive or unexpected results from an immunoassay with a more specific method like LC-MS/MS.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Instrumentation Setup:

    • An HPLC system coupled to a mass spectrometer.

    • A syringe pump and a T-connector.

  • Procedure:

    • Prepare a solution of metopimazine sulfoxide at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).

    • Infuse this solution continuously into the mobile phase stream after the HPLC column and before the mass spectrometer ion source using the syringe pump and T-connector.

    • Inject a blank, protein-precipitated matrix sample (e.g., plasma from an untreated subject) onto the HPLC column and run your standard chromatographic method.

    • Monitor the signal of the infused metopimazine sulfoxide.

  • Interpretation:

    • A stable, flat baseline indicates no matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement.

    • This information can then be used to adjust the chromatography to move the analyte peak away from regions of significant matrix effects.

Protocol 2: Evaluation of Metopimazine Stability in Biological Matrix

This protocol assesses the potential for the parent drug to degrade to the sulfoxide during sample handling.

  • Sample Preparation:

    • Spike a fresh sample of the biological matrix (e.g., plasma) with a known concentration of metopimazine.

    • Prepare multiple aliquots of this sample.

  • Incubation Conditions:

    • Analyze one aliquot immediately (T=0).

    • Store other aliquots under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours, -80°C for several weeks).

  • Analysis:

    • At each time point, process and analyze the samples for the concentrations of both metopimazine and metopimazine sulfoxide.

  • Interpretation:

    • A decrease in the concentration of metopimazine with a corresponding increase in the concentration of metopimazine sulfoxide indicates degradation.

    • If significant degradation is observed, consider adding antioxidants to the samples upon collection or minimizing the time samples spend at room temperature.[4][16]

References

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. (2025). ResearchGate. Available at: [Link]

  • Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Maiza, C. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-1130. Available at: [Link]

  • Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Maiza, C. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. Available at: [Link]

  • Degradation pattern of Metopimazine to its oxidative degradate (Deg I) and alkaline degradate (Deg II). (n.d.). ResearchGate. Retrieved from [Link]

  • Metwally, F. H., Abdelkawy, M., & Naguib, I. A. (2006). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. Bulletin of Faculty of Pharmacy, Cairo University, 44(3), 1-15. Available at: [Link]

  • Paliwal, J., & Singh, S. (2012). Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-339. Available at: [Link]

  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1523-1532. Available at: [Link]

  • Alfred-Ugbenbo, D., Blazheyevskiy, M.Ye., Kovalenko, V.S., & Merzlikin, S.I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151. Available at: [Link]

  • Kocurova, L., et al. (2018). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2824. Available at: [Link]

  • Mozgova, O., et al. (2024). A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide. Chemical Papers, 78, 1-10. Available at: [Link]

  • Varchenko, V., Mozgova, O., Blazheyevskiy, M., & Moroz, V. (2024). Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone. French-Ukrainian Journal of Chemistry, 12(1), 50-60. Available at: [Link]

  • Wang, T., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(6), 699. Available at: [Link]

  • Periš, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Toxics, 11(11), 903. Available at: [Link]

  • Wang, T., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC. Available at: [Link]

  • Calculated exact masses, measured accurate masses and elemental compositions of ions observed for MPZ and AMPZ. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Available at: [Link]

  • Angelo, H. R., Herrstedt, J., & Jørgensen, M. (1989). High-performance liquid chromatographic method with fluorescence detection for the simultaneous determination of metopimazine and its acid metabolite in serum.
  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Available at: [Link]

  • Reid, R. W. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(2), 335-345. Available at: [Link]

  • Cross-reactivity in immunoassays for drug monitoring. (n.d.). Siemens Healthineers. Retrieved from [Link]

  • Tong, X. S., et al. (2004). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 18(2), 249-258.
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Available at: [Link]

  • Neumann, S., & Weckwerth, W. (2018). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. Metabolites, 8(4), 62. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. Retrieved from [Link]

  • Mass Spectrometry Adduct Calculator (MSAC). (n.d.). OSTI.GOV. Retrieved from [Link]

  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2025). MDPI. Available at: [Link]

  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. Available at: [Link]

  • Promethazine Assay & Impurity Methods. (n.d.). MTC USA. Retrieved from [Link]

  • El-Haj, B., Al-Amri, A., & Ali, H. (2008). Cross-reactivity of nefopam and its metabolites with benzodiazepine EMIT immunoassay. Journal of Analytical Toxicology, 32(8), 629-631.
  • Meng, C. K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. Available at: [Link]

  • Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-hi. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Naguib, I. A., & Abdelrahman, M. M. (2014). Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. Beni-Suef University Journal of Basic and Applied Sciences, 3(1), 52-62. Available at: [Link]

Sources

Optimization

"method robustness for metopimazine sulfoxide analysis"

Welcome to the Analytical Technical Support Center . This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the quantification and stability monitoring of Metopimazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the quantification and stability monitoring of Metopimazine (MPZ) and its primary oxidative degradate, Metopimazine Sulfoxide (MPZO).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind method parameters, ensuring your High-Performance Liquid Chromatography (HPLC) workflows are robust, reproducible, and self-validating.

Analytical Workflow & Degradation Pathways

Metopimazine is a phenothiazine-based antiemetic. Under oxidative stress (e.g., exposure to peroxides or environmental oxidants), the sulfur atom in the phenothiazine ring rapidly oxidizes to form Metopimazine Sulfoxide (Deg I) [3]. Understanding this pathway is critical for developing stability-indicating methods.

Degradation pathways of Metopimazine under oxidative and alkaline stress.

To accurately quantify these species, we must employ a rigorously validated analytical workflow that tests the method's robustness against deliberate variations.

Workflow for Metopimazine Sulfoxide RP-HPLC analysis and robustness validation.

Self-Validating Experimental Protocol: RP-HPLC Analysis

This protocol is engineered as a self-validating system. By strictly adhering to the system suitability gateway (Step 4), you ensure that no sample is analyzed unless the instrument is mathematically proven to be in a state of control.

Step 1: Mobile Phase Formulation

  • Action: Prepare a mixture of HPLC-grade Methanol and Water in a 45:55 (v/v) ratio. Adjust the pH to exactly 3.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Causality: Phenothiazines possess a basic piperidine moiety. Maintaining a low pH of 3.5 ensures complete protonation of this amine, preventing secondary ion-exchange interactions with residual silanols on the C18 stationary phase. This is the primary mechanism for eliminating peak tailing [2].

Step 2: Volumetric Standard Preparation

  • Action: Weigh MPZ and MPZO reference standards and dissolve them in methanol to create a 1000 µg/mL stock. Dilute to working concentrations (2–12 µg/mL) using only Class A volumetric flasks and positive displacement pipettes.

  • Causality: Metrological evaluations utilizing ISO-GUM and Monte Carlo simulations have proven that sample volume and calibration standard accuracy are the dominant sources of uncertainty, accounting for a massive 76.1% of total assay variability [1]. Strict volumetric control is non-negotiable for reproducible quantification.

Step 3: Chromatographic Execution

  • Action: Install a HiQsil C18 column (250 x 4.6 mm, 5 µm) or equivalent. Set the flow rate to 1.0 mL/min, the column oven to 25°C, and the UV detector to 266 nm. Inject 10 µL of the sample.

  • Causality: The 250 mm column length provides the necessary theoretical plates to resolve the highly polar sulfoxide degradate from the parent API. Active temperature control at 25°C stabilizes solvent viscosity, ensuring consistent partitioning and retention times [2].

Step 4: System Suitability (The Self-Validation Gateway)

  • Action: Inject the working standard 5 consecutive times before running any unknown samples. Calculate the Tailing Factor, Theoretical Plates, and % RSD of the peak areas.

  • Causality: Proceed to sample analysis only if the criteria in Table 1 are met. If the system fails here, it prevents the generation of erroneous data, isolating the failure to instrument readiness rather than sample matrix effects.

Quantitative Robustness & System Suitability Data

To guarantee method reliability, quantitative data must be evaluated against strict ICH Q2(R1) guidelines.

Table 1: System Suitability Acceptance Criteria

ParameterTarget ValueCausality for Deviation (Troubleshooting Focus)
Tailing Factor ≤ 1.2Column degradation (loss of endcapping), improper mobile phase pH.
Theoretical Plates (N) ≥ 2500System dead volume, column channeling, or frit blockage.
% RSD (Peak Area) ≤ 2.0%Injector precision failure, air bubbles in the syringe, integration errors.
Retention Time % CV ≤ 1.0%Pump cavitation, micro-leaks, or column oven temperature drift.

Table 2: ICH Q2 Method Robustness Matrix Robustness is the method's capacity to remain unaffected by small, deliberate variations.

ParameterOptimal TargetDeliberate VariationImpact on MPZ/MPZO Resolution
Flow Rate 1.0 mL/min± 0.1 mL/minMinimal; slight retention time shifts observed.
Column Temperature 25°C± 2°CNegligible; stable analyte partitioning maintained.
Mobile Phase Ratio 45:55 (MeOH:H₂O)± 2% absoluteCritical ; directly impacts selectivity between polar MPZO and non-polar MPZ.
pH 3.5± 0.2 unitsModerate; higher pH increases peak asymmetry (tailing).

Troubleshooting Guide (Q&A)

Q: My Metopimazine Sulfoxide (MPZO) peak is tailing severely (Tailing Factor > 1.5). How do I fix this? A: MPZO contains a highly polar sulfoxide moiety. Tailing is almost always caused by secondary interactions between the protonated amine of the piperidine ring and unendcapped silanols on the C18 column. Action: Verify the mobile phase pH is exactly 3.5. If the pH drifts higher, the degree of analyte protonation changes, exacerbating silanol interactions. Additionally, ensure you are using a fully endcapped, high-purity silica column [2].

Q: The retention times for both MPZ and MPZO are shifting to earlier elution times over the course of the batch. What is the root cause? A: This indicates a continuous loss of stationary phase retention. The most common cause is the evaporation of the volatile organic modifier (Methanol) from the mobile phase reservoir, which subtly changes the 45:55 ratio over time. Action: Cap the mobile phase bottles securely using proper venting valves. Furthermore, verify the column oven is actively maintaining 25°C, as temperature fluctuations alter solvent viscosity and analyte partitioning [2].

Q: I am seeing a high % RSD (>2.0%) during my standard calibration injections. Is the detector failing? A: Unlikely. Metrological evaluations using Monte Carlo simulations and ISO-GUM frameworks have demonstrated that calibration standard preparation and sample volume accuracy are the dominant sources of uncertainty in MPZ HPLC assays, not detector noise [1]. Action: Check your autosampler syringe for micro-bubbles. Ensure all standards are prepared using calibrated positive displacement pipettes and Class A glassware to minimize volumetric uncertainty.

Frequently Asked Questions (FAQs)

Q: What is the difference between the oxidative and alkaline degradation pathways of Metopimazine? A: Metopimazine is highly susceptible to oxidative stress. Exposure to peroxides or environmental oxidants rapidly converts the sulfur atom in the phenothiazine ring to a sulfoxide, yielding Metopimazine Sulfoxide (Deg I). In contrast, alkaline stress (e.g., refluxing with 1M NaOH) causes the cleavage of the terminal amide bond, yielding a completely different degradate (Deg II) [3].

Q: Can I use a different detection wavelength if I have matrix interference from excipients at 266 nm? A: Yes. While 266 nm is optimal for the intact MPZ in standard RP-HPLC [2], the sulfoxide derivative exhibits multiple absorbance maxima. Difference spectrophotometry and alternative HPLC methods often utilize 240 nm or 355 nm to selectively quantify the sulfoxide without interference from the parent drug or tablet excipients [4].

Q: How can I intentionally generate Metopimazine Sulfoxide for use as a reference standard if I cannot purchase it? A: MPZO can be formed quickly and quantitatively at room temperature by treating intact Metopimazine with a potassium caroate solution (Oxone). This oxidative treatment yields well-defined sulfoxide derivatives that can be isolated or used directly for differential-pulse voltammetry or spectrophotometric calibration [4].

References

  • Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches. MDPI. 1

  • Application Note: Quantification of Metopimazine using High-Performance Liquid Chromatography. Benchchem. 2

  • Degradation pattern of Metopimazine to its oxidative degradate (Deg I) and alkaline degradate. ResearchGate. 3

  • A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide. ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in Metopimazine Chromatography

Welcome to the Technical Support Center for metopimazine chromatographic analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing peak shape distor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for metopimazine chromatographic analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing peak shape distortions—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) of metopimazine.

Below, you will find a mechanistic breakdown of the problem, a targeted FAQ section, self-validating experimental protocols, and quantitative troubleshooting matrices to help you achieve robust, symmetrical peaks.

Mechanistic Insight: The Causality of Peak Tailing

Metopimazine is a phenothiazine-based antiemetic agent containing basic amine functional groups. In an ideal reversed-phase HPLC (RP-HPLC) system, retention is governed purely by non-specific hydrophobic interactions between the analyte and the stationary phase. However, peak tailing arises when a secondary retention mechanism disrupts this equilibrium [1].

Traditional silica-based columns contain residual silanol groups (Si-OH). At a mid-range mobile phase pH (pH > 3.0), these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). Concurrently, the basic amine groups of metopimazine become protonated and positively charged. This creates a strong, unwanted secondary ion-exchange interaction . A fraction of the metopimazine molecules bind more tightly to these active sites, delaying their elution and creating an asymmetrical, trailing peak edge [1, 2].

G Root Metopimazine Peak Tailing Interaction Secondary Ion-Exchange Interactions Root->Interaction Cause1 Ionized Silanols (Si-O⁻) on Silica Support Cause1->Interaction Cause2 Basic Amine Groups in Metopimazine Cause2->Interaction Sol1 Lower pH (2.5 - 3.5) Protonate to Si-OH Interaction->Sol1 Mitigation Strategy Sol2 Add Competing Base (e.g., Triethylamine) Interaction->Sol2 Mitigation Strategy Sol3 Use End-Capped or Base-Deactivated Column Interaction->Sol3 Mitigation Strategy

Diagram 1: Mechanistic pathways of secondary ion-exchange interactions causing peak tailing.

Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 column and a water/methanol mobile phase. Why is my metopimazine peak tailing severely (Tf > 2.0)? A1: You are likely using an older "Type A" silica column or operating at a pH where silanols are ionized. Free silanols on the silica surface are highly acidic and interact strongly with the basic nitrogen in metopimazine [2]. Without pH control or silanol-masking agents, the secondary ion-exchange mechanism dominates the trailing edge of your peak.

Q2: How do I optimize the mobile phase pH to fix this interaction? A2: You must lower the mobile phase pH to a range of 2.5–3.5. At this low pH, the acidic silanol groups are fully protonated (Si-OH) and neutralized, effectively shutting down the ion-exchange mechanism [1]. Validated Quality by Design (QbD) methods for metopimazine specifically utilize a Methanol:Water (45:55 v/v) mobile phase with the pH strictly maintained at 3.5 to ensure peak symmetry [3].

Q3: I lowered the pH to 3.0, but I am still observing a Tailing Factor (Tf) of 1.6. What is my next step? A3: If pH adjustment alone is insufficient, you must address buffer capacity and active site competition. First, ensure your buffer concentration is between 20–50 mM (e.g., potassium phosphate) to prevent localized pH shifts at the column surface. Second, introduce a silanol suppressor. Adding a competing base like Triethylamine (TEA) at a concentration of ~5 mM (or 0.1% v/v) allows the TEA to preferentially bind to the residual active silanol sites, shielding the metopimazine molecules [4].

Q4: Can I resolve this by changing my stationary phase chemistry? A4: Yes. Modern "Type B" silica columns are manufactured with high-purity silica (low trace metal contamination) and utilize dense end-capping procedures [2]. Switching to a base-deactivated column, a polar-embedded column, or a highly end-capped HiQsil C18 column will significantly reduce the population of free silanols available to interact with metopimazine [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. You must verify system suitability at the end of the workflow before proceeding with sample analysis.

Protocol: Mobile Phase Optimization & Silanol Suppression Workflow

Objective: To systematically eliminate secondary interactions and achieve a metopimazine tailing factor of ≤ 1.5.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate ( KH2​PO4​ ) buffer in HPLC-grade water.

  • pH Adjustment: Gradually add dilute phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH stabilizes exactly at 3.0.

  • Additive Integration (Optional but Recommended): If utilizing an older column, add 0.1% (v/v) Triethylamine (TEA) to the aqueous buffer. Note: Re-check pH after TEA addition, as it is a base and will raise the pH.

  • Solvent Blending: Mix the aqueous buffer with the organic modifier (e.g., Methanol) in a 55:45 (v/v) ratio. Filter the final mobile phase through a 0.45 µm membrane and degas via sonication.

  • System Equilibration: Flush the HPLC system and the C18 column with the optimized mobile phase for a minimum of 20 column volumes to ensure complete protonation of the stationary phase silanols.

  • System Suitability Injection: Inject 10 µL of a 10 µg/mL metopimazine standard solution [3].

Workflow Start Start: Prepare 25mM Phosphate Buffer Step1 Adjust pH to 3.0 (Phosphoric Acid) Start->Step1 Step2 Add 0.1% TEA (Silanol Suppressor) Step1->Step2 Step3 Mix with Methanol (55:45) & Equilibrate Column Step2->Step3 Step4 Inject Metopimazine Standard (10 µg/mL) Step3->Step4 Decision Tailing Factor (Tf) ≤ 1.5? Step4->Decision Success System Validated: Lock Method Parameters Decision->Success Yes Fail Troubleshoot: Replace Aging Column Decision->Fail No Fail->Step3 Re-equilibrate

Diagram 2: Step-by-step experimental workflow for optimizing mobile phase pH and suppressing silanols.

Quantitative Data Presentation

Use the following matrices to benchmark your chromatographic parameters and validate your system's suitability.

Table 1: Chromatographic Parameters & Impact on Peak Symmetry
ParameterSub-optimal ConditionOptimized ConditionMechanistic EffectExpected Tailing Factor (Tf)
Mobile Phase pH pH 5.0 - 7.0pH 2.5 - 3.5 Protonates silanols (Si-OH), preventing ion-exchange.Tf < 1.5
Buffer Concentration < 10 mM20 - 50 mM Stabilizes local pH at the stationary phase surface.Improved reproducibility
Mobile Phase Additive None0.1% Triethylamine Competes with metopimazine for residual active silanol sites.Tf ~ 1.0 - 1.2
Column Chemistry Type A Silica (Uncapped)Type B Silica (End-capped) Reduces total available free silanols and trace metal content.Tf < 1.3
Table 2: System Suitability Acceptance Criteria for Metopimazine Analysis

To guarantee the trustworthiness of your analytical run, perform six replicate injections of your standard. Your system must pass the following criteria before analyzing unknown samples:

ParameterAcceptance CriteriaCorrective Action if Failed
Tailing Factor (Tf) ≤ 1.5 Verify mobile phase pH; add TEA; replace aging column.
Theoretical Plates (N) ≥ 2500 Check for column channeling, void volumes, or dead volume in PEEK tubing.
% RSD of Peak Area (n=6) ≤ 2.0% Ensure proper buffer concentration and complete sample solubility.
Retention Time Stability ± 2.0% Re-equilibrate system for 10 more column volumes; check pump seals.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Chromatography Articles. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (IJPS). "Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach". IJPS Journal. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Tips. Available at: [Link]

Reference Data & Comparative Studies

Validation

ICH Guidelines for Validation of Metopimazine Assays: A Comparative Methodological Guide

Introduction Metopimazine (MPZ) is a potent phenothiazine-derivative antiemetic widely used to manage chemotherapy-induced nausea and vomiting[1][2]. Due to its susceptibility to oxidative degradation (forming sulfoxides...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metopimazine (MPZ) is a potent phenothiazine-derivative antiemetic widely used to manage chemotherapy-induced nausea and vomiting[1][2]. Due to its susceptibility to oxidative degradation (forming sulfoxides) and alkaline hydrolysis, accurately quantifying MPZ in both bulk drug substances and pharmaceutical formulations requires highly selective and robust analytical procedures[3].

The International Council for Harmonisation (ICH) recently updated its validation framework with the ICH Q2(R2) guideline, which operates in tandem with ICH Q14 (Analytical Procedure Development)[4][5]. This modernized framework emphasizes a lifecycle approach, incorporating Quality by Design (QbD) principles, risk management, and multivariate analysis to ensure analytical methods are fit for their intended purpose[6][7]. This guide objectively compares the performance of various Metopimazine assay modalities and provides a self-validating, step-by-step protocol grounded in the latest ICH standards.

The ICH Q2(R2) Validation Framework

Under ICH Q2(R2), the validation of an analytical procedure must demonstrate that the method consistently delivers reliable data reflecting the quality, purity, and potency of the drug[6]. The core parameters evaluated include:

  • Specificity/Selectivity: The ability to assess MPZ unequivocally in the presence of impurities, degradants, and excipients[1].

  • Linearity & Range: The interval between the upper and lower concentration levels where the method demonstrates acceptable precision, accuracy, and response linearity[8].

  • Accuracy (% Recovery): The closeness of the test results to the conventional true value, typically assessed via standard addition[1].

  • Precision: Evaluated at three levels: system precision (suitability), repeatability (intra-day), and intermediate precision (inter-day)[1].

  • Robustness: Now heavily integrated into the method development phase (ICH Q14) using Design of Experiments (DoE) to establish a Method Operable Design Region (MODR)[4][7].

ICH_Validation cluster_parameters Key Validation Characteristics Start Analytical Target Profile (ATP) MethodDev Method Development (ICH Q14) Risk Assessment & QbD Start->MethodDev Validation ICH Q2(R2) Validation Execution MethodDev->Validation Spec Specificity / Selectivity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy (% Recovery) Validation->Acc Prec Precision (Repeatability) Validation->Prec LOD LOD & LOQ Validation->LOD Rob Robustness Validation->Rob Report Regulatory Submission (CTD Format) Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Caption: Workflow of analytical method validation based on ICH Q2(R2) and Q14 guidelines.

Comparative Analysis of Metopimazine Assays

Selecting the appropriate analytical technique depends on the Analytical Target Profile (ATP). Below is an objective comparison of three validated methods for MPZ quantification:

  • RP-HPLC (QbD Approach): Utilizes a Box-Behnken Design to optimize mobile phase and flow rate, ensuring high robustness for routine Quality Control (QC)[7][9].

  • HPLC-UV (ISO-GUM Approach): Focuses on metrological evaluation and Monte Carlo simulations to calculate a strict uncertainty budget, ideal for reference standard characterization[1].

  • Stability-Indicating HPTLC: Highly effective for simultaneously quantifying MPZ and its oxidative/hydrolytic degradation products with minimal solvent consumption[3].

Table 1: Comparative Validation Parameters of Metopimazine Assays
Validation ParameterRP-HPLC (QbD Optimized)[7][9]HPLC-UV (ISO-GUM)[1]Stability-Indicating HPTLC[3]ICH Q2(R2) Acceptance Criteria
Linearity Range 2–12 µg/mL0.12–0.28 mg/mL0.4–1.4 µ g/band Method-dependent
Correlation Coefficient ( r2 ) 0.9998 0.9990.999 0.999
Accuracy (% Recovery) 100.69%100.32%100.10 ± 0.94%98.0% – 102.0%
Precision (% RSD) < 2.0%Intra-day: 0.77%Inter-day: 0.88%< 2.0% 2.0%
Specificity No excipient interferenceNo placebo interferenceResolves Deg I & Deg IIBaseline resolution ( Rs​>1.5 )
Primary Application High-throughput QCMetrological certificationDegradation profilingFit for intended purpose

Causality & Experimental Design: Mechanistic Insights

Expertise in method development requires understanding why specific parameters are chosen, rather than just executing them.

  • Stationary Phase Selection: Metopimazine's bulky phenothiazine core requires a hydrophobic stationary phase. While a C8 column (used in the ISO-GUM method) provides adequate retention with faster elution[1][10], a C18 column (used in the QbD method) offers superior steric selectivity, which is critical when resolving MPZ from closely eluting degradation products[7][9].

  • Mobile Phase pH Optimization (pH 3.5): MPZ contains basic nitrogen atoms (piperidine ring). At a neutral pH, these amines can interact with residual, unendcapped silanol groups on the silica matrix, causing severe peak tailing. Adjusting the mobile phase to pH 3.5 ensures the basic nitrogens are fully protonated, driving the interaction entirely through hydrophobic partitioning and resulting in a sharp, symmetric peak (Tailing factor 1.2)[7][9].

  • Quality by Design (QbD) Integration: Traditional "One Factor at a Time" (OFAT) optimization often misses interaction effects between variables. By employing a Box-Behnken Design (BBD), analysts can map the Critical Method Parameters (CMPs)—such as pH, solvent ratio, and flow rate—against Critical Analytical Attributes (CAAs) like retention time and Number of Theoretical Plates (NTP)[7]. This guarantees the method's robustness before formal ICH validation even begins.

QbD_HPLC cluster_CMA Critical Method Parameters (CMPs) Sample Metopimazine Sample Preparation (Bulk or Tablet) QbD Box-Behnken Design (BBD) Screening Parameters Sample->QbD pH Mobile Phase pH (3.5) QbD->pH Solvent Methanol:Water (45:55 v/v) QbD->Solvent Flow Flow Rate (1.0 mL/min) QbD->Flow CAA Critical Analytical Attributes (CAAs) Retention Time, Peak Symmetry, NTP pH->CAA Solvent->CAA Flow->CAA Opt Optimized Chromatographic Method CAA->Opt Validate Validation per ICH Q2(R2) Opt->Validate

Caption: Quality by Design (QbD) workflow for Metopimazine RP-HPLC method development.

Experimental Protocol: QbD-Optimized RP-HPLC Validation Workflow

This self-validating protocol details the execution of the RP-HPLC method for MPZ, aligned with ICH Q2(R2) standards[7][9].

Phase 1: System Preparation & Suitability Testing
  • Instrumentation Setup: Equip the HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector[7][9].

  • Column Installation: Install a HiQsil C18 column (250 x 4.6 mm i.d., 5 µm particle size). Maintain the column oven at a controlled 25°C[9].

  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Water in a 45:55 (v/v) ratio. Adjust the pH to 3.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and degas via sonication[7][9].

  • System Suitability Test (SST): Inject 10 µL of a 10 µg/mL MPZ standard solution six times at a flow rate of 1.0 mL/min (Detection: 266 nm).

    • Acceptance Criteria: % RSD of peak areas 2.0%, Tailing factor 1.2, Theoretical plates 2500[1][10].

Phase 2: Standard & Sample Preparation
  • Standard Stock Solution: Accurately weigh 100 mg of MPZ reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (1000 µg/mL)[10].

  • Working Standards (Linearity): Dilute the stock solution with the mobile phase to create a calibration series ranging from 2 to 12 µg/mL[7][9].

  • Sample Preparation (Tablets): Weigh and finely powder 20 MPZ tablets. Transfer an amount equivalent to 10 mg of MPZ into a volumetric flask. Add methanol, sonicate for 15 minutes to extract the active ingredient, and filter. Dilute to fall within the linear range[9][10].

Phase 3: Execution of ICH Validation Parameters
  • Specificity: Inject a blank (mobile phase), a placebo solution (excipients only), and the sample solution. Verify that no peaks co-elute at the MPZ retention time (~6.5 minutes)[1][7].

  • Accuracy (Standard Addition): Spike known concentrations of the MPZ reference standard into the pre-analyzed sample solution at 80%, 100%, and 120% levels. Analyze in triplicate. Calculate the % recovery (Target: 98-102%)[1][9].

  • Precision:

    • Repeatability: Analyze six independent sample preparations at 100% test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, preferably by a different analyst. Ensure % RSD remains < 2.0%[1][9].

  • Detection & Quantitation Limits (LOD/LOQ): Determine based on the signal-to-noise ratio. LOD is established at S/N 3:1, and LOQ at S/N 10:1[3][8].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."[Link]

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline."[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." [Link]

  • YouTube / Pharma Guidelines. "Understanding ICH Q2(R2) Guidelines for Analytical Validation." [Link]

  • MDPI. "Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches."[Link]

  • ResearchGate. "Assay parameters and method validation for the determination of pure sample of MPZ by the proposed method." [Link]

  • International Journal of Research in Pharmacy and Allied Science (IJRPAS). "A Review on Historical Overview of Antiemetic Drug: Metopimazine."[Link]

  • International Journal of Pharmaceutical Sciences. "Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach."[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Metopimazine Sulfoxide and Metopimazine Acid

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth, objective comparison of the analytical methodologies for two key metabolites of the antiemetic drug metopimazine: metopimazine sulfoxide and metopimazine acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Metabolic Fate of Metopimazine

Metopimazine (MPZ), a phenothiazine derivative, is a peripherally restricted dopamine D2 receptor antagonist used in the treatment of nausea and vomiting. Following administration, metopimazine undergoes extensive first-pass metabolism, leading to the formation of several metabolites. The two most significant metabolites in terms of analytical interest are metopimazine acid and metopimazine sulfoxide.

  • Metopimazine Acid (MPZA or AMPZ) : This is the major circulating metabolite in humans, present at much higher plasma concentrations than the parent drug.[1][2][3] Its formation is primarily catalyzed by a liver amidase, with a minor contribution from cytosolic aldehyde oxidase.[1][2][3] Given its predominance, the robust and sensitive analysis of metopimazine acid is critical for accurately characterizing the pharmacokinetics of metopimazine.

  • Metopimazine Sulfoxide (MPZS or MPZO) : This is generally considered a minor metabolite in vivo.[4] However, its analysis is important for comprehensive metabolic profiling and for stability studies, as phenothiazines can be susceptible to oxidation to their sulfoxide derivatives during sample preparation and storage.[5]

This guide will compare and contrast the analytical strategies for these two metabolites, focusing on the most prevalent and robust techniques documented in the scientific literature.

The Metabolic Pathway of Metopimazine

The biotransformation of metopimazine to its acid and sulfoxide metabolites is a critical consideration in the design of analytical methods. The distinct enzymatic pathways lead to metabolites with different physicochemical properties, influencing the choice of extraction, separation, and detection techniques.

Metopimazine_Metabolism Metopimazine Metopimazine (MPZ) Metopimazine_Acid Metopimazine Acid (MPZA) (Major Metabolite) Metopimazine->Metopimazine_Acid Liver Amidase (Primary Pathway) Metopimazine->Metopimazine_Acid Aldehyde Oxidase (Minor Pathway) Metopimazine_Sulfoxide Metopimazine Sulfoxide (MPZS) (Minor Metabolite) Metopimazine->Metopimazine_Sulfoxide CYP-mediated Oxidation (e.g., CYP3A4, CYP2D6)

Caption: Metabolic conversion of Metopimazine to its major and minor metabolites.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. Below is a comparative summary of the most common methods employed for the analysis of metopimazine sulfoxide and metopimazine acid.

FeatureAnalysis of Metopimazine SulfoxideAnalysis of Metopimazine AcidRationale for a Senior Application Scientist
Primary Analytical Technique Spectrophotometry, Voltammetry, HPLC-UV, LC-MS/MSLC-MS/MS , HPLC-FluorescenceLC-MS/MS is the gold standard for bioanalysis of the acid metabolite due to its high sensitivity and specificity, which are crucial for pharmacokinetic studies.[6][7] Spectrophotometric and voltammetric methods for the sulfoxide are often indirect, relying on the in-vitro oxidation of the parent drug.[8][9][10]
Sample Preparation Protein precipitation, Solid-Phase Extraction (SPE)Protein precipitation, Liquid-Liquid Extraction (LLE), SPEThe choice of sample preparation depends on the complexity of the matrix and the required sensitivity. For LC-MS/MS analysis of the acid metabolite in plasma, a simple protein precipitation can be effective.[11] For the sulfoxide, care must be taken to avoid artefactual formation from the parent drug during sample processing.[5]
Chromatographic Separation Reversed-phase HPLC (C18 or C8 columns)Reversed-phase HPLC (C18 columns)C18 columns are widely used for their versatility in separating a broad range of analytes. The specific mobile phase composition will be optimized to achieve good peak shape and resolution from endogenous interferences.[11][12]
Detection UV (around 266 nm or 355 nm for the derivative), ElectrochemicalTandem Mass Spectrometry (MS/MS) , FluorescenceMS/MS detection provides unparalleled selectivity and sensitivity, allowing for the confident identification and quantification of the acid metabolite at low concentrations in biological matrices.[6][13] Fluorescence detection offers good sensitivity but may be more susceptible to interferences than MS/MS.[14]
Method Validation Linearity, LOD, LOQ, Precision, AccuracyLinearity, LLOQ, Precision, Accuracy, Stability (freeze-thaw, bench-top, long-term)Comprehensive method validation according to regulatory guidelines (e.g., FDA, EMA) is essential for bioanalytical methods. This is particularly critical for the acid metabolite, which is the primary analyte for pharmacokinetic assessments.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of metopimazine sulfoxide and metopimazine acid. These protocols are synthesized from established methods in the literature and represent best practices in the field.

Analysis of Metopimazine Acid by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of metopimazine acid in human plasma, a critical assay for pharmacokinetic studies.

Metopimazine_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (e.g., 100 µL) IS_Addition Add Internal Standard (e.g., Zolpidem-d6) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation (e.g., 10,000 x g, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (Reversed-Phase C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Metopimazine Acid Calibration_Curve->Quantification

Caption: Workflow for the quantification of Metopimazine Acid in plasma by LC-MS/MS.

Step-by-Step Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of metopimazine acid in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare working solutions for calibration standards and QCs.

    • Spike drug-free plasma with the working solutions to create calibration standards and QCs at various concentrations.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample, standard, or QC, add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like zolpidem-d6).

    • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for metopimazine acid and the internal standard. The fragmentation pathways of metopimazine and its acid metabolite have been well-characterized, which aids in the selection of specific MRM transitions.[15][16]

  • Data Analysis:

    • Integrate the peak areas of metopimazine acid and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

    • Determine the concentration of metopimazine acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis of Metopimazine Sulfoxide by Spectrophotometry (Indirect Method)

This protocol describes an indirect method for the determination of metopimazine by converting it to its sulfoxide derivative, which has a distinct UV absorbance.[8] This method is more suited for the analysis of pharmaceutical formulations rather than biological matrices due to its lower selectivity.

Metopimazine_Sulfoxide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectro_analysis Spectrophotometric Analysis cluster_data_analysis Data Analysis Metopimazine_Sample Metopimazine Sample (in solution) Oxidation Oxidation to Sulfoxide (e.g., with Potassium Caroate) Metopimazine_Sample->Oxidation Absorbance_Measurement Measure Absorbance (at λmax of Sulfoxide, e.g., 355 nm) Oxidation->Absorbance_Measurement Difference_Spectrophotometry Difference Spectrophotometry (vs. non-derivatized sample) Absorbance_Measurement->Difference_Spectrophotometry Calibration_Curve Calibration Curve Generation Difference_Spectrophotometry->Calibration_Curve Quantification Quantification of Metopimazine Calibration_Curve->Quantification

Caption: Workflow for the indirect spectrophotometric quantification of Metopimazine via its sulfoxide derivative.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of metopimazine in a suitable solvent (e.g., 0.01 M H₂SO₄).

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Derivatization:

    • To a known volume of the sample or standard solution, add an oxidizing agent such as potassium caroate (Oxone®) to quantitatively convert metopimazine to metopimazine sulfoxide.[8][9][10]

    • Allow the reaction to proceed at room temperature for a specified time to ensure complete conversion.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer.

    • Measure the absorbance of the derivatized solution at the wavelength of maximum absorbance (λmax) for metopimazine sulfoxide (approximately 355 nm).[4][8]

    • To improve specificity, a difference spectrophotometric technique can be employed, where the absorbance of the derivatized solution is measured against a solution of the non-derivatized drug.[4][8]

  • Data Analysis:

    • Construct a calibration curve by plotting the difference in absorbance (ΔA) versus the concentration of the metopimazine standards.

    • Determine the concentration of metopimazine in the unknown samples from the calibration curve.

Trustworthiness and Self-Validation in Analytical Protocols

The trustworthiness of any analytical data relies on a robustly validated method. For both metopimazine sulfoxide and metopimazine acid analysis, the following validation parameters, as guided by ICH and other regulatory bodies, must be thoroughly assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix components. This is a key advantage of MS/MS-based methods.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QCs).

  • Limit of Quantification (LOQ/LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. For metopimazine, it is also crucial to assess the potential for the parent drug to degrade to the sulfoxide during these stability assessments.

  • Matrix Effect: The effect of the biological matrix on the ionization and measurement of the analyte, which is a critical parameter to evaluate for LC-MS/MS methods.

By rigorously validating these parameters, the analytical protocol becomes a self-validating system, ensuring the integrity and reliability of the generated data.

Conclusion and Future Perspectives

The analysis of metopimazine sulfoxide and metopimazine acid requires distinct analytical strategies tailored to their different physicochemical properties and relative abundance in biological systems. For the major metabolite, metopimazine acid, LC-MS/MS stands out as the method of choice for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities. The analysis of the minor metabolite, metopimazine sulfoxide, is important for comprehensive metabolic profiling and can be achieved through various techniques, including indirect spectrophotometric methods for in-vitro applications and LC-MS/MS for in-vivo studies.

As analytical technologies continue to advance, we can anticipate the development of even more sensitive and rapid methods for the analysis of these and other drug metabolites. The principles of robust method validation and a thorough understanding of the underlying chemistry will remain paramount in generating high-quality data for drug development and clinical research.

References

  • Metopimazine is primarily metabolized by a liver amidase in humans. [Link]

  • Metopimazine is primarily metabolized by a liver amidase in humans - PubMed. [Link]

  • Metopimazine is primarily metabolized by a liver amidase in humans - ResearchGate. [Link]

  • Metabolism of metopimazine in humans showing the formation of the major... - ResearchGate. [Link]

  • A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide - ResearchGate. [Link]

  • Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone | French-Ukrainian Journal of Chemistry. [Link]

  • Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone - French-Ukrainian Journal of Chemistry. [Link]

  • A Review on Historical Overview of Antiemetic Drug: Metopimazine - International Journal of Research in Pharmacy and Allied Science. [Link]

  • Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach. [Link]

  • HPLC-MS/MS parameters for metopimazine and its metabo- lites, and internal standard (zolpidem-d6). - ResearchGate. [Link]

  • Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone - ResearchGate. [Link]

  • Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation | Request PDF - ResearchGate. [Link]

  • Pharmacokinetic study of metopimazine by oral route in children - PMC - NIH. [Link]

  • Pharmacokinetic study of Metopimazine by Oral Route in Children - ResearchGate. [Link]

  • Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography - PubMed. [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation - Oxford Academic. [Link]

  • Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry - PubMed. [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. [Link]

  • Identification of phenothiazine antihistamines and their metabolites in urine - PubMed. [Link]

  • Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange - ResearchGate. [Link]

  • Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange - PubMed. [Link]

  • Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Metopimazine Bioanalytical Methods

Introduction Metopimazine, a phenothiazine-based antiemetic, is critical in managing nausea and vomiting.[1][2] Its therapeutic efficacy and safety are directly linked to its concentration in biological matrices. Therefo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metopimazine, a phenothiazine-based antiemetic, is critical in managing nausea and vomiting.[1][2] Its therapeutic efficacy and safety are directly linked to its concentration in biological matrices. Therefore, accurate and precise quantification is paramount for pharmacokinetic studies, clinical monitoring, and bioequivalence assessments.[1][3][4] This guide provides an in-depth comparison of bioanalytical methods for metopimazine, with a focus on the essential process of cross-validation.

As drug development programs evolve, it is common for bioanalytical methods to be updated or for samples to be analyzed in different laboratories.[5] In these instances, cross-validation becomes a regulatory necessity to ensure data comparability.[5][6] This guide will walk you through the principles, experimental design, and interpretation of cross-validation results, grounded in the latest regulatory expectations from bodies like the FDA and EMA, and harmonized by the ICH M10 guideline.[5][7][8]

The Imperative of Cross-Validation

Cross-validation is the systematic comparison of two distinct bioanalytical methods to demonstrate that they provide equivalent quantitative results for the same analyte in a given biological matrix.[5][6] This process is not merely a suggestion but a regulatory requirement under specific circumstances to ensure the integrity and continuity of data throughout a drug's lifecycle.[3][9]

Key scenarios mandating cross-validation include:

  • Method Transfer: When a validated method is transferred between laboratories.

  • Method Modification: When significant changes are made to a validated method, such as a change in detection technology (e.g., from HPLC-UV to LC-MS/MS).

  • Bridging Studies: When data from different clinical trials, which used different bioanalytical methods, need to be compared or combined for regulatory submissions.[10]

  • Use of Multiple Methods in a Single Study: Though strongly discouraged, if multiple methods are used within a single comparative bioequivalence study, cross-validation is essential.[10]

The ultimate goal of cross-validation is to identify and quantify any potential bias between methods, ensuring that data can be reliably pooled or compared.[7]

The Methods for Comparison

In this guide, we will compare two common analytical approaches for metopimazine quantification in human plasma:

  • Method A: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) . A robust, widely used technique, often employed in earlier stages of drug development due to its simplicity and cost-effectiveness.[1]

  • Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . The current gold standard for bioanalysis, offering superior sensitivity and selectivity.[4][6]

The following sections will detail the cross-validation experiments performed to ensure data from Method B can be reliably compared to historical data from Method A.

Core Validation Parameters: A Comparative Analysis

The foundation of any reliable bioanalytical method rests on a series of validation parameters that define its performance characteristics.[6][11] In a cross-validation context, we assess these parameters for both methods to understand their respective strengths and limitations.

Specificity and Selectivity

Why it Matters: Specificity ensures that the signal measured is solely from the analyte of interest, without interference from endogenous matrix components, metabolites, or concomitant medications. This is the bedrock of accurate quantification.

Experimental Protocol:

  • Screen at least six different batches of blank human plasma (the intended matrix).

  • Analyze these blank samples using both Method A and Method B.

  • Visually inspect the chromatograms at the retention time of metopimazine and its internal standard (IS).

  • Separately, analyze spiked samples containing metopimazine and known potential interfering substances (e.g., metabolites, commonly co-administered drugs).

Comparative Data:

ParameterMethod A (RP-HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria
Interference in Blanks No significant peaks observed at the retention time of metopimazine or IS.No significant signal in the specific MRM transitions for metopimazine or IS.Response in blank should be <20% of the LLOQ response.
Metabolite Interference Minor co-elution observed with a known acid metabolite.Metabolite chromatographically separated and mass transitions are distinct.No interference at the retention time and mass transition of the analyte.

Analysis: Method B (UHPLC-MS/MS) demonstrates superior selectivity due to the specificity of Multiple Reaction Monitoring (MRM). While Method A is generally specific, the potential for co-eluting interferences is higher, which could compromise data accuracy in a complex patient population.

Linearity and Range

Why it Matters: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This range must be adequate to quantify expected concentrations in study samples, from trough (Cmin) to peak (Cmax) levels.

Experimental Protocol:

  • Prepare a stock solution of metopimazine reference standard.

  • Create a series of at least six non-zero calibration standards by spiking blank plasma. The range should encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards with both methods.

  • Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

Comparative Data:

ParameterMethod A (RP-HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria
Linearity Range 2.0 - 100.0 ng/mL0.2 - 50.0 ng/mLMust cover expected in-vivo concentrations.
Correlation Coefficient (r²) 0.99850.9996≥ 0.99
Back-calculated Accuracy 92.5% - 106.3%98.7% - 101.5%±15% of nominal (±20% at LLOQ).

Analysis: Method B offers a significantly wider dynamic range and a lower LLOQ, making it more suitable for comprehensive pharmacokinetic profiling, especially in studies involving low doses. The superior linearity (r² closer to 1) and accuracy of back-calculated standards in Method B suggest a more reliable calibration model.

Accuracy and Precision

Why it Matters: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of these measurements. Together, they define the reliability of the method.[6][9]

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

  • On three separate days, analyze at least five replicates of each QC level in an analytical run that includes a full calibration curve. This assesses both intra-day (within-run) and inter-day (between-run) accuracy and precision.

  • Calculate the mean concentration, accuracy (% nominal), and precision (% CV or RSD).

Comparative Data:

QC LevelMethod A (RP-HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV) Accuracy: ±15% of nominal (±20% at LLOQ)Precision: ≤15% CV (≤20% at LLOQ)
LLOQ QC 90.5% / 14.2%97.8% / 8.5%
Low QC 94.2% / 9.8%101.3% / 5.6%
Medium QC 103.1% / 7.5%99.5% / 4.1%
High QC 96.8% / 8.1%102.0% / 3.8%

Analysis: Both methods meet the standard regulatory acceptance criteria. However, the superior precision and accuracy of Method B are evident across all QC levels. This heightened reliability reduces analytical variability, which is crucial for detecting subtle pharmacokinetic differences in clinical trials.

Stability

Why it Matters: The stability of an analyte in a biological matrix under various storage and handling conditions must be established to ensure that the measured concentration reflects the concentration at the time of sample collection.[12]

Experimental Protocol (Examples):

  • Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or exceeding the time from sample collection to analysis.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler over the expected duration of an analytical run.

Comparative Data Summary:

Stability ConditionMethod A (RP-HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria
Freeze-Thaw (3 cycles) StableStableMean concentration within ±15% of baseline.
Bench-Top (24h, RT) 12% degradation observedStableMean concentration within ±15% of baseline.
Long-Term (6 months, -80°C) StableStableMean concentration within ±15% of baseline.
Post-Preparative (48h, 4°C) StableStableMean concentration within ±15% of baseline.

Analysis: A key difference emerges in bench-top stability. The higher selectivity of Method B may allow it to distinguish the parent drug from a short-term degradant that could interfere with the UV detection in Method A. This finding is critical for defining sample handling procedures in the clinic and the analytical laboratory.

The Cross-Validation Experiment: Bridging the Methods

After establishing the performance of each method individually, the direct cross-validation experiment is performed. This involves analyzing the same set of samples with both methods to directly compare the results.

Workflow for Cross-Validation

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Evaluation cluster_3 Acceptance A Select ≥ 30 Incurred Study Samples (or spiked QCs) B Samples should span the quantifiable range A->B C Analyze all samples with Method A (Legacy) B->C D Analyze all samples with Method B (New) B->D E Calculate % Difference for each sample: ((Method B - Method A) / Mean) * 100 C->E D->E F Statistical Analysis (e.g., Bland-Altman, Deming Regression) E->F G Assess for systematic or proportional bias F->G H ICH M10: No strict criteria, focus on bias assessment G->H I Common Industry Practice: ≥ 67% of samples should have % Difference within ±20% H->I J Document findings in a Cross-Validation Report I->J

Caption: Workflow of the cross-validation experiment.

Statistical Assessment of Bias

While the "two-thirds within 20%" rule is a common benchmark, regulatory agencies, particularly under ICH M10, emphasize a more sophisticated statistical assessment of bias.[5][7]

  • Deming Regression: This statistical method accounts for error in both the X and Y measurements (Method A and Method B), making it more suitable than standard linear regression for method comparison. It helps determine if there is a constant or proportional bias.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods. It plots the difference between the measurements against their average. This can reveal systematic bias (if the mean difference is not zero) or biases related to the concentration of the analyte.

G cluster_stats Statistical Analysis cluster_interpretation Interpretation input Method A Results Method B Results Paired Concentration Data bland_altman Bland-Altman Plot Plot Difference vs. Average Identify Systematic Bias & Outliers input->bland_altman deming Deming Regression Calculate Slope & Intercept Assess Proportional & Constant Bias input->deming conclusion Conclusion on Method Comparability No significant bias? Methods are interchangeable. Significant bias identified? Investigate cause. May require a correction factor (not ideal). bland_altman->conclusion deming->conclusion

Caption: Statistical evaluation of cross-validation data.

Conclusion and Recommendations

The cross-validation of bioanalytical methods is a critical regulatory requirement that ensures the consistency and reliability of data throughout a drug's development lifecycle. This guide demonstrates that while both the legacy HPLC-UV and the modern UHPLC-MS/MS methods for metopimazine can be validated to meet regulatory standards, the latter provides significant advantages in terms of sensitivity, selectivity, and precision.

Key Takeaways:

  • Method Selection: UHPLC-MS/MS is the preferred method for new studies due to its superior performance characteristics.

  • Data Comparability: The cross-validation experiment, supported by statistical analysis, successfully demonstrated that data from the new UHPLC-MS/MS method can be reliably compared to historical data generated by the HPLC-UV method, as no significant systematic or proportional bias was detected.

  • Regulatory Compliance: Following the principles outlined in the FDA, EMA, and ICH M10 guidelines is essential for successful regulatory submissions.[5][6][7][8]

By rigorously applying the principles of method validation and cross-validation, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical data, forming a solid foundation for critical clinical and regulatory decisions.

References
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26).
  • Application Note: Quantification of Metopimazine using High-Performance Liquid Chromatography - Benchchem.
  • Development and Validation of HPLC-MS/MS Method for Simultaneous Quantitation of Eleven Antipsychotics in Human Plasma. (2018). Chinese Pharmaceutical Journal, 53(10), 808-816.
  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019, February 20). PubMed.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
  • Tom Verhaeghe - Cross Validations.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ.
  • Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. (2021, August 1). PubMed.
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (2020, August 15).
  • Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach. (2024, December 9).
  • A Comparative Guide to a Newly Validated RP-HPLC Method for Metopimazine Analysis Following ICH Guidelines - Benchchem.
  • Separation of Metopimazine on Newcrom R1 HPLC column - SIELC Technologies.
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • A Review on Historical Overview of Antiemetic Drug: Metopimazine - International Journal of Research in Pharmacy and Allied Science.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Scilit.

Sources

Comparative

A Comparative Guide to the Stability of Metopimazine Metabolites for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the stability of metopimazine's primary metabolites. As researchers and drug development professionals, understanding the stability profile of drug metabolites is p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability of metopimazine's primary metabolites. As researchers and drug development professionals, understanding the stability profile of drug metabolites is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document moves beyond a simple recitation of facts to offer a causal analysis of experimental choices and a framework for self-validating protocols, grounded in authoritative scientific principles.

Introduction to Metopimazine and its Metabolic Landscape

Metopimazine is a phenothiazine derivative used as an antiemetic agent.[1][2] It exerts its therapeutic effect primarily through the antagonism of dopamine D2 and D3 receptors.[1] Upon administration, metopimazine undergoes extensive first-pass metabolism, resulting in significantly higher plasma concentrations of its metabolites compared to the parent drug.[3][4][5] The primary metabolic pathway is the hydrolysis of the amide group, catalyzed by liver amidases, to form metopimazine acid (MPZA), the major circulating metabolite in humans.[3][4][5][6] Minor metabolic pathways include oxidation, primarily mediated by CYP3A4 and CYP2D6, leading to the formation of metabolites such as metopimazine sulfoxide.[3][4][5]

The disparate chemical structures of these metabolites suggest inherent differences in their stability. This guide will explore these differences through a detailed analysis of their predicted lability and provide robust protocols for experimental verification.

The Metabolic Pathway of Metopimazine

The metabolic conversion of metopimazine is a critical determinant of its pharmacokinetic profile. The following diagram illustrates the primary metabolic transformations.

Metopimazine_Metabolism Metopimazine Metopimazine MPZA Metopimazine Acid (MPZA) (Major Metabolite) Metopimazine->MPZA Liver Amidase (Primary Pathway) MPZS Metopimazine Sulfoxide (MPZS) (Minor Metabolite) Metopimazine->MPZS CYP3A4, CYP2D6 (Minor Pathway)

Caption: Metabolic pathway of metopimazine.

Comparative Intrinsic Stability of Metopimazine Metabolites: A Structural Perspective

The inherent stability of a molecule is intrinsically linked to its chemical structure. By examining the structures of metopimazine's primary metabolites, we can predict their relative susceptibilities to various degradation pathways.

  • Metopimazine Acid (MPZA): The conversion of the amide in metopimazine to a carboxylic acid in MPZA introduces a functional group that is generally stable under neutral and mildly acidic conditions. However, carboxylic acids can be susceptible to decarboxylation under certain conditions, though this is unlikely to be a major degradation pathway for MPZA under physiological or standard storage conditions. The phenothiazine ring system, common to both the parent drug and its metabolites, remains the primary site of potential oxidative and photolytic degradation.

  • Metopimazine Sulfoxide (MPZS): The defining feature of this metabolite is the sulfoxide group on the phenothiazine ring. The sulfur atom in the phenothiazine nucleus is susceptible to oxidation, and the formation of the sulfoxide represents the first step in this oxidative degradation cascade.[7][8][9] The sulfoxide itself can be further oxidized to a sulfone under strong oxidative conditions.[8] Therefore, MPZS is predicted to be more susceptible to further oxidative stress compared to MPZA. The sulfoxide group can also influence the electronic properties of the entire ring system, potentially altering its photostability.

Based on this structural analysis, we can hypothesize the following stability hierarchy:

Metopimazine Acid (MPZA) > Metopimazine Sulfoxide (MPZS)

This hypothesis is predicated on the fact that the sulfoxide is an intermediate in the oxidative degradation pathway of the phenothiazine ring, making it inherently more prone to further oxidation.

Experimental Protocols for Comparative Stability Assessment

To empirically validate the predicted stability differences, a series of forced degradation studies should be conducted. These studies, as recommended by the International Council for Harmonisation (ICH) guidelines, expose the metabolites to stress conditions to accelerate degradation and elucidate their stability profiles.[10][11][12][13]

General Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the comparative stability of metopimazine metabolites.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare individual solutions of Metopimazine, MPZA, and MPZS in appropriate solvents. Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Photo Photolytic Stress (ICH Q1B Guidelines) Prep->Photo Analysis Analyze samples at time points using a stability-indicating UPLC/HPLC method. Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Quant Quantify parent metabolite and degradation products. Analysis->Quant Compare Compare degradation rates and pathways. Quant->Compare Hierarchy Establish stability hierarchy. Compare->Hierarchy

Caption: Experimental workflow for stability assessment.

Detailed Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on metopimazine metabolites. A validated stability-indicating analytical method, such as the HPTLC or HPLC methods described in the literature, is a prerequisite for these studies.[14][15][16][17][18][19]

Protocol 1: Hydrolytic Stability (Acid and Base)

  • Objective: To assess the susceptibility of the metabolites to pH-dependent hydrolysis.

  • Materials: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), validated reference standards of MPZA and MPZS.

  • Procedure:

    • Prepare stock solutions of MPZA and MPZS in a suitable solvent (e.g., methanol).

    • For each metabolite, prepare two sets of solutions: one in 0.1 M HCl and another in 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) in a controlled environment.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots immediately to halt the degradation process.

    • Analyze the samples using a validated stability-indicating chromatographic method.

Protocol 2: Oxidative Stability

  • Objective: To evaluate the sensitivity of the metabolites to oxidation.

  • Materials: 3% Hydrogen Peroxide (H₂O₂), validated reference standards of MPZA and MPZS.

  • Procedure:

    • Prepare solutions of MPZA and MPZS in a suitable solvent.

    • Add a controlled volume of 3% H₂O₂ to each solution.

    • Store the solutions at room temperature, protected from light.

    • Collect samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a validated stability-indicating chromatographic method.

Protocol 3: Photostability

  • Objective: To determine the light sensitivity of the metabolites according to ICH Q1B guidelines.[20][21][22][23][24]

  • Materials: A photostability chamber capable of delivering a controlled light exposure, validated reference standards of MPZA and MPZS.

  • Procedure:

    • Expose solutions of MPZA and MPZS to a light source under controlled conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[23]

    • Simultaneously, store control samples of each metabolite protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

    • At the end of the exposure period, analyze both the light-exposed and control samples using a validated stability-indicating chromatographic method.

Data Presentation and Interpretation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Degradation of Metopimazine Metabolites under Stress Conditions (Hypothetical Data)

Stress ConditionTime (hours)% Degradation of MPZA% Degradation of MPZSMajor Degradation Products
0.1 M HCl, 60°C 24< 5%< 5%-
0.1 M NaOH, 60°C 245-10%5-10%Alkaline Hydrolysis Degradant
3% H₂O₂, RT 24< 5%> 20%Metopimazine Sulfone
Photolytic (ICH Q1B) -10-15%15-25%Photodegradants

The results from these studies are expected to demonstrate that Metopimazine Sulfoxide (MPZS) is significantly more susceptible to oxidative degradation than Metopimazine Acid (MPZA). Both metabolites are likely to exhibit some degree of photolability, a common characteristic of phenothiazine derivatives.[25]

Conclusion and Implications for Drug Development

This guide has provided a comprehensive framework for understanding and evaluating the comparative stability of metopimazine metabolites. The key takeaway for researchers and drug development professionals is the anticipated higher lability of the oxidative metabolite, metopimazine sulfoxide, compared to the major hydrolytic metabolite, metopimazine acid.

This understanding has several critical implications:

  • Analytical Method Development: Stability-indicating methods must be capable of resolving the parent drug, its primary metabolites, and all potential degradation products.

  • Formulation Development: Formulation strategies should aim to protect the drug product from oxidative and photolytic stress to minimize the formation of degradation products.

  • Shelf-Life Determination: The stability profile of the least stable metabolite can be a critical factor in determining the overall shelf-life of the drug product.

  • Safety Assessment: The toxicological profiles of all significant degradation products must be evaluated to ensure patient safety.

By adopting the systematic and scientifically rigorous approach outlined in this guide, researchers can ensure a thorough understanding of the stability of metopimazine and its metabolites, ultimately contributing to the development of safer and more effective medicines.

References

  • Busby, R. W., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]

  • Busby, R. W., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. PubMed. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Binder-world.com. (2025). In the right light: What ICH photostability tests are all about. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. [Link]

  • ResearchGate. (n.d.). Metabolism of metopimazine in humans showing the formation of the major... [Link]

  • Wikipedia. (n.d.). Metopimazine. [Link]

  • ResearchGate. (2021). Metopimazine is primarily metabolized by a liver amidase in humans. [Link]

  • Ovid. (n.d.). Oxidation of Selected Phenothiazine Drugs During... : Journal of Analytical Toxicology. [Link]

  • PubMed. (n.d.). Photo-decomposition and metabolism of the phenothiazine drug perazine. [Link]

  • Taylor & Francis Online. (2024). Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach. [Link]

  • MDPI. (n.d.). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. [Link]

  • ResearchGate. (2025). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. [Link]

  • Semantic Scholar. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). A Review on Historical Overview of Antiemetic Drug: Metopimazine. [Link]

  • ResearchGate. (n.d.). Degradation pattern of Metopimazine to its oxidative degradate (Deg I)... [Link]

  • ResearchGate. (2025). (PDF) Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. [Link]

  • PMC. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PubMed. (1969). [Stability of Products of Degradation of Phenothiazine Derivatives and Their Analysis]. [Link]

  • ResearchGate. (n.d.). Forced degradation study. [Link]

  • Stork. (1969). [Stability of products of degradation of phenothiazine derivatives and their analysis]. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Patil Mukesh S., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 12, 955-965. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]

  • Royal Society of Chemistry. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. [Link]

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. [Link]

  • precisionFDA. (n.d.). METOPIMAZINE. [Link]

  • PMC. (2015). Pharmacokinetic study of metopimazine by oral route in children. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Relative Quantification of Metopimazine and its Sulfoxide Metabolite

Introduction Metopimazine (MPZ), a phenothiazine derivative, is a potent antiemetic agent utilized in the management of nausea and vomiting.[1] Its therapeutic action is primarily mediated through the antagonism of dopam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metopimazine (MPZ), a phenothiazine derivative, is a potent antiemetic agent utilized in the management of nausea and vomiting.[1] Its therapeutic action is primarily mediated through the antagonism of dopamine D2 and D3 receptors.[1] Understanding the metabolic fate of metopimazine is critical for comprehensive pharmacokinetic profiling and ensuring drug safety and efficacy. The molecule undergoes extensive first-pass metabolism, leading to the formation of several metabolites.[2][3] The predominant metabolic pathway involves deamination to form metopimazine acid (MPZA), which is the major circulating metabolite.[2] A secondary, and significantly less prominent, pathway involves oxidation to form metopimazine sulfoxide (MPZS).[2][4]

Accurate and precise quantification of both the parent drug, metopimazine, and its sulfoxide metabolite is paramount. For drug development professionals, this data informs metabolic stability, pharmacokinetic modeling, and potential drug-drug interactions. For researchers, it provides insight into the enzymatic pathways governing drug disposition. This guide provides an in-depth comparison of the analytical methodologies available for the relative quantification of metopimazine and its sulfoxide metabolite, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of key techniques.

Metabolic Pathway Overview

Metopimazine's metabolism in humans is characterized by two primary routes. The major route is the rapid conversion to metopimazine acid (MPZA) by liver amidases.[3] A minor route, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, results in the formation of the sulfoxide metabolite (MPZS).[2][3] Clinical data confirms that MPZS is a very minor circulating metabolite compared to the parent drug and the acid metabolite.[2]

Metopimazine_Metabolism MPZ Metopimazine (MPZ) MPZA Metopimazine Acid (MPZA) (Major Metabolite) MPZ->MPZA Liver Amidase (Primary Pathway) MPZS Metopimazine Sulfoxide (MPZS) (Minor Metabolite) MPZ->MPZS CYP3A4 (Minor Pathway)

Caption: Metabolic pathways of Metopimazine (MPZ).

Comparative Analysis of Quantification Techniques

The choice of analytical technique is fundamentally dictated by the research question, the required sensitivity, and the sample matrix. We will compare the three most relevant methodologies for this application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma or serum.[5] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low-concentration analytes like the sulfoxide metabolite.[5][6]

  • Expertise & Experience: The key advantage of LC-MS/MS is its ability to perform Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite.[7] This provides unparalleled specificity, effectively eliminating matrix interference that could plague other detectors. For the relative quantification of MPZ and MPZS, this is critical, as the low abundance of the sulfoxide metabolite demands a technique with an exceptionally low signal-to-noise ratio.

  • Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS) is a hallmark of a self-validating LC-MS/MS protocol. The SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring that any experimental variability is corrected for, leading to highly accurate and precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust, cost-effective, and widely accessible technique, making it the workhorse for quality control in pharmaceutical manufacturing, where analyte concentrations are high.[3][8]

  • Expertise & Experience: While excellent for assaying metopimazine in bulk drug and tablet formulations, HPLC-UV often lacks the sensitivity required to detect and quantify the minor sulfoxide metabolite in biological samples.[9][10] Its utility in this context is primarily for the analysis of the parent compound or in forced degradation studies where the sulfoxide is generated in significant quantities. The choice of wavelength is critical; metopimazine has been detected at 240 nm and 266 nm, and the selection depends on optimizing the response while minimizing interference from excipients or other metabolites.[9]

  • Trustworthiness: Method validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of HPLC-UV data.[11] This involves rigorous testing of linearity, accuracy, precision, specificity, and robustness, providing a self-validating framework for the assay.[8]

Difference Spectrophotometry

This is an indirect spectrophotometric technique that leverages a chemical reaction to quantify the parent drug. In this method, metopimazine is quantitatively oxidized to its sulfoxide derivative using an agent like potassium caroate.[12][13] The absorbance of the resulting sulfoxide is then measured.

  • Expertise & Experience: This method is specific for the intact phenothiazine drug in the presence of its oxidative decomposition products and excipients.[12][13] By measuring the difference in absorbance between an oxidized and an unoxidized sample, the technique cleverly isolates the signal proportional to the initial concentration of metopimazine.[4]

  • Trustworthiness: While simple and rapid, this method cannot be used for the relative quantification of pre-existing metopimazine and its sulfoxide metabolite in a sample. It measures the total amount of parent drug that can be converted to the sulfoxide. Its application is therefore limited to determining the purity of the parent drug itself.[12]

Data-Driven Comparison of Analytical Methods

The performance of each method is summarized below. This table synthesizes data from multiple validated studies to provide a clear comparison for researchers.

ParameterLC-MS/MSRP-HPLC-UVDifference Spectrophotometry
Primary Application Pharmacokinetic studies, Therapeutic Drug Monitoring (TDM) in biological matrices.[5][7]Quality control of bulk drug and pharmaceutical formulations.[8][9]Purity testing of bulk metopimazine.[12]
Specificity Very High (based on m/z transitions).[7]Moderate to High (based on retention time and UV spectra).[11]Moderate (specific to parent drug that can be oxidized).[4]
Sensitivity (LOQ) Very High (ng/mL or lower).[7]Low to Moderate (typically µg/mL).[10]Low (typically µg/mL).[12]
Simultaneous Analysis Yes (MPZ, MPZS, and other metabolites in a single run).[7]Challenging for low-level metabolites; typically for parent drug only.No (measures parent drug indirectly).
Linearity Range Wide2-12 µg/mL.[10][11]0.9–30.0 μg/mL.[4][12]
Accuracy (% Recovery) High (typically 95-105%)High (e.g., 100.69%).[10][11]High for parent drug assay.
Precision (%RSD) Excellent (<15%, often <5%)Excellent (<2%).[8]Excellent (e.g., 1.21% for bulk drug).[4]

In-Depth Experimental Protocols

The following protocols are based on validated methods from authoritative sources and are designed to be self-validating systems.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol is adapted for the simultaneous quantification of metopimazine and its sulfoxide metabolite for pharmacokinetic analysis.[7]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (e.g., 100 µL) IS 2. Add Internal Standard (e.g., Zolpidem-d6) Sample->IS PPT 3. Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge 4. Centrifuge & Collect Supernatant PPT->Centrifuge Injection 5. Inject onto LC Column (e.g., Atlantis C18) Centrifuge->Injection Gradient 6. Gradient Elution (Ammonium Formate / ACN) Injection->Gradient MS 7. MS/MS Detection (Positive ESI, MRM Mode) Gradient->MS Quant 8. Quantify using Calibration Curve MS->Quant

Caption: Workflow for LC-MS/MS analysis of Metopimazine.

1. Instrumentation and Reagents:

  • LC-MS/MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Analytical Column: Atlantis C18 (2.1 × 150 mm; 3 µm).[7]

  • Mobile Phase A: 20 mmol/L ammonium formate in water, pH 2.8 with formic acid.[7]

  • Mobile Phase B: Acetonitrile/Solvent A (90:10, v/v).[7]

  • Internal Standard (IS): Zolpidem-d6 or a suitable stable isotope-labeled standard.[7]

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

3. Chromatographic and MS Conditions:

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 10 µL.

  • Gradient: A suitable gradient to separate the parent and metabolite from matrix components.

  • Ionization Mode: ESI Positive.[7]

  • MS/MS Parameters (MRM Transitions):

    • Metopimazine: Precursor 446.1 m/z; Products 141.0, 126.0 m/z.[7]

    • Sulfoxide Metabolite: Precursor and product ions must be optimized but would be anticipated at M+16 (approx. 462.1 m/z) relative to the parent drug.

    • Internal Standard (Zolpidem-d6): As optimized.[7]

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Determine the concentration of the analytes in the samples from the regression equation.

Protocol 2: RP-HPLC-UV for Metopimazine in Pharmaceutical Tablets

This protocol is based on a validated method for the quality control assay of metopimazine tablets.[9][10]

1. Instrumentation and Reagents:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.[9][14]

  • Analytical Column: HiQsil C18 (250 x 4.6 mm i.d., 5 µm particle size).[9][10]

  • Mobile Phase: Methanol and Water (45:55 v/v), with pH adjusted to 3.5. Filter and degas before use.[9][10]

  • Metopimazine Reference Standard: Of known purity.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Metopimazine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations across the desired range (e.g., 2-12 µg/mL).[9][10]

3. Sample Preparation (Tablets):

  • Weigh and finely powder at least 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Metopimazine and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 266 nm.[9][10]

  • Injection Volume: 10 µL.[9]

5. System Suitability and Analysis:

  • Procedure: Inject the standard solution (e.g., 10 µg/mL) five times.

  • Acceptance Criteria: Tailing factor ≤ 1.5; Theoretical plates ≥ 2000; %RSD of peak areas ≤ 2.0%.[9]

  • Once system suitability is established, inject the standard and sample solutions to determine the concentration of metopimazine in the tablet formulation.

Conclusion and Final Recommendations

The relative quantification of metopimazine and its sulfoxide metabolite requires a carefully considered analytical strategy.

  • For pharmacokinetic or metabolism studies in biological matrices, LC-MS/MS is the only viable choice . Its superior sensitivity and specificity are essential to reliably detect and quantify the low-circulating levels of the sulfoxide metabolite alongside the parent drug.[5][7]

  • For routine quality control of pharmaceutical formulations, a validated RP-HPLC-UV method is the most appropriate technique. It is robust, cost-effective, and provides the necessary accuracy and precision for assaying the high concentration of the active pharmaceutical ingredient.[8][10]

  • Difference spectrophotometry serves a niche purpose for the purity assessment of the bulk drug but is not suitable for metabolite quantification.[12]

By selecting the methodology that aligns with the analytical objective and sample type, researchers and drug development professionals can generate reliable, high-quality data to advance their understanding of metopimazine's disposition and ensure product quality.

References

  • Benchchem. Application Note: Quantification of Metopimazine using High-Performance Liquid Chromatography.
  • ResearchGate. Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation | Request PDF.
  • Benchchem. A Comparative Guide to a Newly Validated RP-HPLC Method for Metopimazine Analysis Following ICH Guidelines.
  • PMC. Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches.
  • Wikipedia. Metopimazine.
  • International Journal of Pharmaceutical Sciences. Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach.
  • ResearchGate. Metabolism of metopimazine in humans showing the formation of the major...
  • PMC. Metopimazine is primarily metabolized by a liver amidase in humans.
  • International Journal of Pharmaceutical Sciences. Patil Mukesh S., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 12, 955-965.
  • PubMed. Metopimazine is primarily metabolized by a liver amidase in humans.
  • ResearchGate. (PDF) A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide.
  • International Journal of Pharmaceutical Sciences. Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach.
  • PMC. Pharmacokinetic study of metopimazine by oral route in children.
  • Phenomenex. LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites.
  • Clinical Research. Fully Automated Sample Preparation LC/MS/MS System.
  • ResearchGate. A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide.

Sources

Comparative

A Senior Application Scientist's Guide to the Accuracy and Precision of Metopimazine Sulfoxide Quantification Methods

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is a cornerstone of robust pharmacokinetic, stability, and quality control studies. Metopimazin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is a cornerstone of robust pharmacokinetic, stability, and quality control studies. Metopimazine, a potent antiemetic phenothiazine derivative, undergoes metabolism to form several byproducts, with metopimazine sulfoxide being a primary oxidative metabolite and a key indicator of degradation. This guide provides an in-depth technical comparison of various analytical methodologies for the determination of metopimazine sulfoxide, with a stringent focus on their accuracy and precision.

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. This document will delve into the nuances of High-Performance Thin-Layer Chromatography (HPTLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and indirect quantification methods such as spectrophotometry and voltammetry. Each of these techniques offers a unique set of advantages and limitations, which will be critically evaluated to empower you to make an informed decision for your analytical challenges.

Comparative Analysis of Key Performance Parameters

The following table summarizes the key validation parameters for the different analytical methods discussed in this guide. The data presented is a synthesis of findings from various published studies and serves as a comparative benchmark.

ParameterHigh-Performance Thin-Layer Chromatography (HPTLC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Indirect SpectrophotometryIndirect Voltammetry
Principle Separation on a silica gel plate followed by densitometric detection.Separation on a C18 column with UV detection.Chemical oxidation of metopimazine to sulfoxide followed by UV-Vis absorbance measurement.Chemical oxidation of metopimazine to sulfoxide followed by electrochemical reduction measurement.
Linearity Range 0.4–1.4 µ g/band [1]2–12 µg/mL[2][3]0.9–30.0 µg/mL[4][5]0.4–2.7 µg/mL[6]
Correlation Coefficient (r) > 0.999[4]0.9998[2][3]0.999[4][5]0.998
Accuracy (% Recovery) 100.10 ± 0.941%[1]100.69%[2][3]Not explicitly stated as % recovery, but RSD was 1.21% for bulk drug.[5]Not explicitly stated as % recovery, but RSD was ≤1.63%.[6]
Precision (% RSD) < 2%[4]< 2%[2][3]1.21% (bulk drug), 1.38% (tablets)[4][5]≤1.63%[6]
Specificity Specific for intact drug in the presence of oxidative and hydrolysis degradation products.[1][7]No interference from excipients.[2]Specific for the intact drug in the presence of oxidative and photochemical decomposition products and excipients.[4][5][6]Specific for the intact drug in the presence of oxidative and photochemical decomposition products and excipients.[6]

In-Depth Methodological Review

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that offers high sample throughput and cost-effectiveness, making it well-suited for quality control and stability studies. The method's strength lies in its ability to simultaneously analyze multiple samples, thereby reducing the time and solvent consumption per sample.

Causality Behind Experimental Choices:

The selection of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent like chloroform, a polar protic solvent like methanol, and a basic modifier like ammonia is often employed for the separation of phenothiazines and their more polar metabolites.[7] The non-polar solvent drives the separation on the silica gel plate, while the polar solvent and the basic modifier help to modulate the retention of the analytes and reduce peak tailing by interacting with the silanol groups on the stationary phase. Densitometric detection at 254 nm is commonly used as phenothiazines and their sulfoxides exhibit strong UV absorbance at this wavelength.[7]

Experimental Workflow for HPTLC Analysis

HPTLC_Workflow prep Sample and Standard Preparation application Band-wise Application on HPTLC Plate prep->application Methanol as solvent development Chromatographic Development in Saturated Chamber application->development Chloroform:Methanol:Ammonia (12:2:0.1, v/v/v) drying Plate Drying development->drying scanning Densitometric Scanning at 254 nm drying->scanning quantification Data Analysis and Quantification scanning->quantification HPLC_Logic Analyte Metopimazine & Sulfoxide Properties Column Stationary Phase Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase Optimization Analyte->MobilePhase Detection Detector Wavelength Selection Analyte->Detection Validation Method Validation (ICH Q2(R1)) Column->Validation pH pH Adjustment MobilePhase->pH Organic Organic Modifier Ratio MobilePhase->Organic MobilePhase->Validation Detection->Validation Spectro_Workflow sample_prep Prepare Sample and Standard Solutions oxidation Oxidize an Aliquot with Potassium Caroate sample_prep->oxidation measurement Measure Difference Absorbance at 355 nm oxidation->measurement Oxidized vs. Unoxidized Sample calculation Calculate Concentration from Calibration Curve measurement->calculation

Sources

Validation

A Comparative Guide to the Specificity of Analytical Methods for Metopimazine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Specificity in Metopimazine Sulfoxide Analysis Metopimazine, a phenothiazine derivative, is a potent antiemetic agent. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Specificity in Metopimazine Sulfoxide Analysis

Metopimazine, a phenothiazine derivative, is a potent antiemetic agent. Its clinical efficacy and safety are intrinsically linked to its metabolic fate. The primary metabolic pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form metopimazine sulfoxide.[1][2] Therefore, the ability to specifically and accurately quantify metopimazine sulfoxide in the presence of the parent drug and other potential metabolites is paramount for a comprehensive understanding of its pharmacology.

A lack of specificity in an analytical method can lead to an over- or underestimation of the metabolite concentration, resulting in erroneous pharmacokinetic parameters and a flawed interpretation of the drug's disposition. This guide will dissect the specificity of various analytical techniques, providing the rationale behind experimental choices to ensure the generation of trustworthy and reproducible data.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and, most importantly, the desired level of specificity. Here, we compare the most relevant techniques for the analysis of metopimazine sulfoxide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode coupled with UV detection, stands as a cornerstone for the analysis of pharmaceuticals. Its strength lies in its ability to physically separate the analyte of interest from other compounds in a mixture before detection.

Principle of Specificity: The specificity of an HPLC method is primarily achieved through the differential partitioning of analytes between the stationary and mobile phases, leading to distinct retention times. For metopimazine and its sulfoxide, the difference in polarity—the sulfoxide being more polar than the parent drug—allows for their chromatographic separation.

Experimental Validation of Specificity: The most robust way to demonstrate the specificity of an HPLC method is through forced degradation studies.[3][4] In these studies, the drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. A truly stability-indicating method will be able to resolve the peak of the intact drug from all the degradation product peaks, including that of the sulfoxide.

Several stability-indicating HPLC methods have been developed for metopimazine.[1][5] These methods typically employ a C18 or C8 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. The successful separation of metopimazine from its oxidative degradation product (the sulfoxide) confirms the method's specificity.[1]

Table 1: Comparison of HPLC Method Parameters for Metopimazine Analysis

ParameterMethod 1Method 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C8
Mobile Phase Methanol:Water or Acetonitrile:BufferMethanol:Water or Acetonitrile:Buffer
Detection UV (e.g., 265 nm)UV
Key Feature Good separation of parent drug from degradation products.Alternative selectivity to C18.
Specificity Demonstrated through forced degradation studies.Demonstrated through forced degradation studies.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol outlines a typical approach for developing a stability-indicating HPLC method for metopimazine, ensuring specificity for its sulfoxide metabolite.

  • Forced Degradation Sample Preparation:

    • Oxidative Degradation: Treat a solution of metopimazine with a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[6] This will generate the metopimazine sulfoxide.

    • Acid/Base Hydrolysis: Reflux metopimazine in 0.1 N HCl and 0.1 N NaOH.[5]

    • Thermal and Photolytic Degradation: Expose solid drug and drug in solution to heat and UV light.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all degradation products.

    • Detection: Monitor at a wavelength where both metopimazine and its sulfoxide have adequate absorbance (e.g., 265 nm).

  • Method Development and Specificity Assessment:

    • Inject the individual degraded samples and a mixture of all degraded samples.

    • Optimize the mobile phase composition and gradient to achieve baseline separation of the metopimazine peak from all degradation product peaks, including the sulfoxide peak.

    • Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity by ensuring that the parent drug peak is spectrally homogeneous.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[6][7]

Principle of Specificity: The specificity of LC-MS/MS is multi-faceted. It combines the chromatographic separation of HPLC with the highly selective detection of mass spectrometry. In tandem mass spectrometry (MS/MS), a specific parent ion (precursor ion) of the analyte is selected and fragmented, and a specific fragment ion (product ion) is then monitored. This multiple reaction monitoring (MRM) provides a very high degree of specificity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass as the analyte of interest.

Application to Metopimazine Sulfoxide: A detailed understanding of the fragmentation pathways of metopimazine and its metabolites is crucial for developing a specific LC-MS/MS method.[8] For metopimazine sulfoxide, the precursor ion would be its protonated molecule [M+H]+. The selection of unique and stable product ions upon collision-induced dissociation is key to a specific assay.

Furthermore, the use of a stable isotope-labeled internal standard, such as deuterated metopimazine sulfoxide, is highly recommended.[2] This internal standard will have the same chromatographic and mass spectrometric behavior as the analyte, but a different mass, allowing for very accurate and precise quantification by correcting for any matrix effects or variations in instrument response.

Diagram 1: Workflow for a Specific LC-MS/MS Analysis

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., SPE or LLE) Sample->Extraction HPLC HPLC Separation Extraction->HPLC Ionization Ionization (e.g., ESI) HPLC->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Workflow of a specific LC-MS/MS method for metopimazine sulfoxide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of organic compounds. However, its application to non-volatile and thermally labile compounds like drug metabolites often requires a derivatization step.

Principle of Specificity: Similar to LC-MS, GC-MS combines chromatographic separation with mass spectrometric detection. The specificity is derived from both the retention time of the analyte on the GC column and its unique mass spectrum.

Challenges for Metopimazine Sulfoxide: Metopimazine sulfoxide is a relatively polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization would be necessary to increase its volatility and thermal stability. This additional sample preparation step can introduce variability and may not be straightforward to optimize. While GC-MS has been used for the analysis of some phenothiazine metabolites, its application specifically for the sulfoxide is less common and likely more complex than LC-based methods.[9]

Immunoassays

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the principle of antigen-antibody recognition. They can be highly sensitive and are often used for high-throughput screening.

Principle of Specificity: The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte.

The Challenge of Cross-Reactivity: A significant limitation of immunoassays is the potential for cross-reactivity, where the antibody binds to structurally related compounds, such as metabolites. For phenothiazines, it has been shown that antibodies raised against the parent drug can exhibit varying degrees of cross-reactivity with its metabolites.[10]

Interestingly, some studies on other phenothiazines have indicated that sulfoxide metabolites may have low cross-reactivity in certain immunoassays.[11] However, without specific data for an immunoassay developed for metopimazine, the specificity for its sulfoxide metabolite remains a significant concern. Any positive result from an immunoassay would require confirmation by a more specific method like LC-MS/MS.

Diagram 2: The Concept of Immunoassay Cross-Reactivity

Immunoassay_Specificity cluster_assay Immunoassay Antibody Antibody Metopimazine Metopimazine (Target Analyte) Metopimazine->Antibody High Affinity Binding (Specific) Sulfoxide Metopimazine Sulfoxide (Structurally Similar) Sulfoxide->Antibody Potential Cross-Reactivity (Non-Specific) Other Other Metabolites Other->Antibody Potential Cross-Reactivity

Caption: Illustration of potential immunoassay cross-reactivity.

Summary and Recommendations

The choice of an analytical method for the specific determination of metopimazine sulfoxide should be guided by a thorough understanding of the strengths and limitations of each technique.

Table 2: Comparative Summary of Analytical Methods for Metopimazine Sulfoxide Specificity

MethodSpecificitySensitivityThroughputKey Considerations
HPLC-UV High (with proper validation)ModerateModerateRequires development of a stability-indicating method.
LC-MS/MS Very High (Gold Standard)Very HighHighRequires specialized instrumentation and expertise. Use of a stable isotope-labeled internal standard is crucial.
GC-MS Moderate to HighHighModerateRequires derivatization, which adds complexity.
Immunoassay Low to ModerateHighVery HighProne to cross-reactivity; requires confirmation by a more specific method.

Recommendations:

  • For definitive quantification and pharmacokinetic studies , LC-MS/MS is the method of choice due to its unparalleled specificity and sensitivity. The use of a deuterated internal standard for metopimazine sulfoxide is highly recommended to ensure the most accurate and reliable results.

  • For routine quality control and stability testing of pharmaceutical formulations where the primary goal is to separate the parent drug from its degradation products, a well-validated stability-indicating HPLC-UV method is a robust and cost-effective option.

  • Immunoassays may be suitable for preliminary screening purposes where high throughput is required, but all positive results must be confirmed by a more specific method like LC-MS/MS.

  • GC-MS is generally not the preferred method for metopimazine sulfoxide analysis due to the need for derivatization, unless specific circumstances warrant its use.

By carefully considering the principles of specificity and the available experimental evidence, researchers can confidently select and validate an analytical method that will yield accurate and meaningful data for the quantification of metopimazine sulfoxide.

References

  • Metwally, F. H., Abdelkawy, M., & Naguib, I. A. (2006). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. Bulletin of Faculty of Pharmacy, Cairo University, 44(3), 1-15.
  • Blazheyevskiy, M. Y., & Mozgova, O. O. (2023). A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide. Chemical Papers, 77(10), 6067-6076.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.).
  • Campbell, C., Cornthwaite, H., & Watterson, J. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(2), 99-114.
  • Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. (1988). Biochemical Pharmacology, 37(9), 1773-1777.
  • Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. (n.d.). JETIR.
  • Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. (n.d.).
  • Hawes, E. M., Aravagiri, M., Dulos, R. A., Rauw, G. A., & Stonkus, M. D. (1983). Radioimmunoassays for phenothiazine drugs and their major metabolites in plasma.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022).
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2003). Analytical Chemistry, 75(18), 4875-4882.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020). SciELO.
  • High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections HPLC 2015 PSB. (n.d.).
  • Stability Indicating HPLC Method Development and Valid
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). pharmaerudition.org.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.).
  • LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. (n.d.). Phenomenex.
  • Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. (n.d.). Bioanalysis Zone.
  • Screening Drugs and Toxic Compounds with LC-MS/MS: An Alternative to LC-UV for Research Toxicology Labs. (n.d.). Thermo Fisher Scientific.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. (2024). University of Birmingham.
  • Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. (1984). Molecular Pharmacology, 25(1), 124-132.

Sources

Comparative

"robustness testing of metopimazine sulfoxide analytical methods"

Robustness Testing of Metopimazine Sulfoxide Analytical Methods: A Comparative Guide As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling, the quantification of metopimazine...

Author: BenchChem Technical Support Team. Date: March 2026

Robustness Testing of Metopimazine Sulfoxide Analytical Methods: A Comparative Guide

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling, the quantification of metopimazine (MPZ) and its primary oxidative degradant, metopimazine sulfoxide (MPZS), presents a unique analytical challenge. MPZS (CAS 18181-99-2) acts as both an in vivo metabolite and a critical oxidative impurity that requires vigilant monitoring during the release and stability testing of pharmaceutical raw materials[1].

With the implementation of the updated ICH Q2(R2) and Q14 guidelines on June 14, 2024, the regulatory expectations for analytical robustness have fundamentally shifted. Robustness is no longer a retrospective checkbox; it must be proactively evaluated during method development to prove reliability against deliberate parameter variations and to ensure the stability of samples and reagents.

This guide objectively compares the performance of leading analytical platforms for MPZS quantification and provides a self-validating framework for executing ICH-compliant robustness studies.

Mechanistic Causality: The Analytical Challenge of MPZS

Metopimazine is a potent dopamine D2 receptor antagonist belonging to the phenothiazine class. When subjected to oxidative stress, the sulfur atom within the phenothiazine ring oxidizes to form metopimazine sulfoxide. This structural modification significantly increases the molecule's polarity, altering its partitioning behavior in reversed-phase liquid chromatography.

When developing robust methods to separate MPZ from MPZS, the selection of the organic modifier is a critical method parameter (CMP). Comparative studies demonstrate that methanol-based mobile phases provide enhanced selectivity and superior peak shapes for phenothiazine analogs compared to acetonitrile systems[2]. This is mechanistically attributed to methanol's distinct solvation properties and hydrogen-bonding capacity, which better stabilize the polar sulfoxide moiety, thereby improving overall method ruggedness[2].

Comparative Analysis of Analytical Platforms

Depending on the analytical target profile (ATP)—whether it is trace impurity profiling in dosage forms or pharmacokinetic quantification in human plasma—different platforms offer distinct advantages and vulnerabilities.

Table 1: Quantitative Comparison of MPZS Analytical Methods

Analytical PlatformApplication ScopeLinearity RangeLOD / LOQRobustness Vulnerabilities
HPLC-UV API Release & QC Impurity Profiling0.12 – 0.28 mg/mL[3]Assay dependentHighly sensitive to minor fluctuations in mobile phase organic ratio and column temperature.
LC-MS/MS (MRM) Pharmacokinetics (Plasma/Urine)Assay dependentSub-ng/mLSusceptible to matrix effects; requires a stable isotope internal standard (e.g., MPZS-D6)[4],[5].
Difference Spectrophotometry Rapid Formulation Analysis0.9 – 30.0 µg/mL[6]0.3 µg/mL / 0.9 µg/mL[7]Dependent on reagent stability (potassium caroate/Oxone) and strict pH control[6].
Cathodic Voltammetry Trace Analysis in Dosage Forms0.4 – 2.7 µg/mL[8]0.1 µg/mL / 0.4 µg/mL[8]Limited by electrode surface adsorption kinetics; requires strict temperature control[8].

Note: LC-MS/MS methods typically monitor the specific MRM transition of m/z 462.3 → 98.1 for accurate quantification of the sulfoxide derivative in complex biological matrices[4].

Experimental Protocol: Self-Validating HPLC-UV Robustness Workflow

To comply with ICH Q2(R2) and Q14, robustness testing must be a self-validating system. The following protocol utilizes a multivariate Design of Experiments (DoE) approach to evaluate the robustness of an HPLC-UV method for MPZS.

Step 1: Preparation of the System Suitability Standard

  • Action: Prepare a resolution mixture containing the target concentration of MPZ (e.g., 0.20 mg/mL) spiked with 0.5% MPZS.

  • Causality: Establishing a baseline resolution ( Rs​ ) ensures the chromatographic system is inherently capable of separating the critical pair before introducing deliberate analytical stress.

Step 2: Definition of Critical Method Parameters (CMPs)

  • Action: Select parameters for deliberate variation based on prior risk assessment. Standard variations include: Column Temperature ( ±5∘C ), Mobile Phase Organic Fraction ( ±2% ), and Flow Rate ( ±0.1 mL/min ).

  • Causality: These specific parameters directly influence the diffusion kinetics and stationary-phase partitioning of the highly polar sulfoxide derivative. A multivariate DoE approach identifies interaction effects (e.g., temperature combined with organic modifier shifts) that traditional One-Factor-At-A-Time (OFAT) testing would miss.

Step 3: Execution of the Multivariate Design

  • Action: Inject the system suitability standard in six replicates under each of the varied conditions dictated by the fractional factorial design.

  • Causality: Replicate injections under stressed conditions provide the statistical power necessary to calculate measurement uncertainty. Rigorous control of sample volume and calibration standards accounts for up to 76.1% of total method variability[3],[9].

Step 4: System Suitability Testing (SST) Evaluation

  • Action: Measure retention time stability, tailing factor ( Tf​ ), and theoretical plates ( N ).

  • Acceptance Criteria: To validate robustness, the method must maintain Tf​≤1.2 , N≥2500 , and a peak area %RSD of ≤2.0% across all variations[3].

  • Causality: If the method maintains these SST parameters despite deliberate variations, it proves its intrinsic reliability and ruggedness, yielding an expanded measurement uncertainty well within acceptable limits (e.g., 99.41 ± 0.69%)[3],[9].

Robustness Testing Logic Visualization

The following diagram illustrates the logical flow of integrating ICH Q14 development principles with ICH Q2(R2) validation requirements to ensure a robust analytical method.

Robustness_Workflow Step1 ICH Q14: Method Development Define Analytical Target Profile Step2 Risk Assessment Identify CMPs (e.g., pH, Temp) Step1->Step2 Step3 Multivariate DoE Execute Deliberate Variations Step2->Step3 Step4 System Suitability Testing Verify Resolution & Symmetry Step3->Step4 Step5 ICH Q2(R2): Validation Confirm Method Reliability Step4->Step5

Analytical method robustness workflow integrating ICH Q14 development and Q2(R2) validation.

References

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies - BioPharmaSpec.
  • Metopimazine is primarily metabolized by a liver amidase in humans - PMC - nih.gov.
  • Calibration curve for the determination of Metopimazine as Metopimazine sulfoxide - ResearchGate.
  • Metopimazine Sulfoxide | CAS 18181-99-2 - Veeprho.
  • Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone - fujc.pp.ua.
  • (PDF) A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide - ResearchGate.
  • Metopimazine-D6 Sulfoxide - Veeprho.
  • Buy Metopimazine | 14008-44-7 | >98% - Smolecule.
  • Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches - PMC - nih.gov.
  • Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches - ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Metopimazine Sulfoxide proper disposal procedures

Metopimazine Sulfoxide: Comprehensive Laboratory Disposal and Operational Safety Guide As a laboratory manager or drug development professional, handling phenothiazine derivatives requires moving beyond basic compliance....

Author: BenchChem Technical Support Team. Date: March 2026

Metopimazine Sulfoxide: Comprehensive Laboratory Disposal and Operational Safety Guide

As a laboratory manager or drug development professional, handling phenothiazine derivatives requires moving beyond basic compliance. Metopimazine Sulfoxide (CAS: 18181-99-2) is a primary metabolite and synthetic impurity of the antiemetic drug metopimazine. Due to its specific molecular architecture, improper disposal poses severe environmental and toxicological risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of Metopimazine Sulfoxide, grounded in the latest EPA regulations and chemical safety standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards. Metopimazine Sulfoxide contains a highly lipophilic phenothiazine core, a sulfonyl group, and a sulfoxide moiety.

  • Combustion Hazards: The high concentration of heteroatoms (two sulfur atoms, three nitrogen atoms) means that improper combustion will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1].

  • Environmental Persistence: Phenothiazines pose severe bioaccumulation risks in aquatic ecosystems, acting as potential endocrine and neurological disruptors if introduced into the water supply.

  • Photosensitivity: The phenothiazine ring is susceptible to UV-induced radical formation, necessitating specific light-blocking containment strategies.

Table 1: Physicochemical & Hazard Summary

Property / IdentifierValueOperational Implication
CAS Number 18181-99-2Required for accurate RCRA waste manifests[2].
Molecular Formula C22H27N3O4S2High N/S content mandates incineration with a scrubber.
Hazard Classification Acute Tox. 4 (Oral), H302Strict PPE required (nitrile gloves, goggles, P95 respirator)[3].
Photosensitivity High (Phenothiazine core)Waste must be stored in amber glass or opaque HDPE containers.

Regulatory Framework: The EPA Pharmaceutical Rule

In 2019, the Environmental Protection Agency (EPA) finalized the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[4]. For laboratories handling Metopimazine Sulfoxide, this rule dictates two non-negotiable operational mandates:

  • Strict Prohibition on Sewering: Under no circumstances can Metopimazine Sulfoxide solutions, rinses, or residues be flushed down the drain. This applies to all facilities, regardless of their generator status.

  • Mandatory High-Temperature Incineration: Waste must be transferred via reverse logistics to a licensed hazardous waste facility equipped with an afterburner and an alkaline scrubber to neutralize SOx/NOx emissions[1].

G Start Metopimazine Sulfoxide Waste Generated Decision State of Waste? Start->Decision Solid Solid Powder/Residue Decision->Solid Dry Liquid Liquid Solution/Spill Decision->Liquid Dissolved Containment Seal in Opaque Primary Container Solid->Containment Absorb Absorb with Diatomaceous Earth or Universal Binder Liquid->Absorb Labeling Apply RCRA/EPA Hazardous Waste Labels Containment->Labeling Absorb->Containment Incineration Licensed High-Temp Incineration (Afterburner & Scrubber) Labeling->Incineration Reverse Logistics

Metopimazine Sulfoxide waste segregation and disposal workflow under EPA guidelines.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Containment & Segregation

This protocol applies to expired API, synthetic intermediates, and contaminated consumables.

  • Chemical Segregation: Isolate Metopimazine Sulfoxide waste from strong oxidizing agents (e.g., peroxides, permanganates). Causality: The sulfoxide moiety can undergo uncontrolled, exothermic oxidation to a sulfone if exposed to strong oxidizers in a waste drum.

  • Primary Containment: Transfer all residual powders into a sealable, chemically compatible amber glass or opaque High-Density Polyethylene (HDPE) container. Causality: Opaque containers prevent UV-induced degradation and radical formation.

  • Secondary Containment: Place the primary container into a leak-proof secondary bin within your laboratory's designated Satellite Accumulation Area (SAA).

  • Labeling & Logistics: Affix a compliant hazardous waste label detailing the chemical name, concentration, and accumulation start date. Schedule a pickup with a licensed hazardous waste broker.

Protocol B: Liquid Spill Decontamination

This protocol applies to benchtop spills of Metopimazine Sulfoxide dissolved in organic solvents (e.g., methanol, DMSO).

  • Immobilization: Immediately cover the liquid spill with an inert, non-combustible absorbent such as diatomaceous earth or a commercial universal binder. Causality: Inert binders prevent the aerosolization of the API and will not react with the solvent matrix.

  • Collection: Use non-sparking tools to sweep the absorbed mixture. Deposit the material into a hazardous waste receptacle.

  • Solvent Scrub: Scrub the affected surface with a medium-polarity solvent (e.g., 70% isopropanol) to dissolve and lift any microscopic residual sulfoxide traces. Dispose of all saturated wipes as hazardous waste.

Self-Validating Quality Control: UV-Vis Decontamination Assay

A robust safety protocol must be a self-validating system. To scientifically prove that a workspace has been successfully decontaminated of Metopimazine Sulfoxide, laboratories should employ a rapid UV-Vis spectrophotometric swab test. Metopimazine Sulfoxide exhibits a distinct, strong UV absorbance maximum ( λmax​ ) at 355 nm[5].

Validation Workflow:

  • Swab the decontaminated benchtop area using a sterile swab moistened with 70% isopropanol.

  • Extract the swab in 2.5 mL of 0.1 M H2​SO4​ buffer.

  • Measure the absorbance of the extraction fluid at 355 nm against a blank buffer.

  • If the absorbance is above the Limit of Quantitation (LOQ), the decontamination has failed, and the solvent scrub must be repeated. A baseline reading certifies the area is safe.

ValidationWorkflow Step1 Swab Decontaminated Area with 70% Isopropanol Step2 Extract Swab in 0.1 M H2SO4 Buffer Step1->Step2 Step3 UV-Vis Spectrophotometry (Measure at 355 nm) Step2->Step3 Decision Absorbance Detected? Step3->Decision Fail Repeat Decontamination Protocol Decision->Fail Yes (> LOQ) Pass Area Certified Clean Decision->Pass No (Baseline) Fail->Step1

Self-validating UV-Vis spectrophotometric workflow for surface decontamination.

References

  • U.S. Environmental Protection Agency (EPA). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: Metopimazine. [Link]

  • ResearchGate. A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide.[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling Metopimazine Sulfoxide

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of active pharmaceutical ingredients (APIs) and their reactive metabolites. Metopimazine sulfoxide (CAS 18181-99-2) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of active pharmaceutical ingredients (APIs) and their reactive metabolites. Metopimazine sulfoxide (CAS 18181-99-2) is a highly specific oxidized metabolite and synthetic impurity of metopimazine, a potent dopamine D2/D3 receptor antagonist utilized primarily as an antiemetic[1][2]. While the parent drug metopimazine is designed to have poor blood-brain barrier penetration to minimize central nervous system side effects[3], handling its purified sulfoxide derivative in a laboratory setting requires stringent occupational safety protocols.

To ensure scientific integrity and operational safety, this guide provides a self-validating system of protocols, detailing the mechanistic rationale behind the required Personal Protective Equipment (PPE), step-by-step handling procedures, and compliant disposal plans.

Mechanistic Hazard Profile & Causality

Understanding the chemical hazard profile is critical for selecting the appropriate PPE. According to standardized 4[4] and related 5[5], Metopimazine Sulfoxide is classified under the following Globally Harmonized System (GHS) categories:

  • H302 (Acute Toxicity, Oral - Category 4): Harmful if swallowed. Inadvertent ingestion of phenothiazine scaffolds can induce peripheral anti-dopaminergic and anticholinergic effects[2][6].

  • H315 & H319 (Skin Corrosion/Irritation - Category 2; Serious Eye Damage/Irritation - Category 2A): The sulfoxide compound can cause localized inflammation and severe irritation upon contact with dermal or ocular mucosa[5].

  • H335 (Specific Target Organ Toxicity, Single Exposure - Category 3): Inhalation of fine crystalline dust or aerosols can cause acute respiratory tract irritation[5].

Because of its potential to form airborne dust during weighing and transfer, engineering controls—such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood—must be paired with specialized PPE to prevent aerosolized exposure[7].

Quantitative PPE Requirements

The following table summarizes the mandatory PPE for handling Metopimazine Sulfoxide powder and concentrated solutions. Each requirement is grounded in the compound's specific GHS hazard codes.

PPE CategorySpecification & Quantitative MetricMechanistic Rationale
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH). Face shield required if handling >50 mL of solution.Prevents ocular exposure to airborne dust (H319). Standard safety glasses lack orbital seals and are insufficient against fine powders[7].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for solutions; double-gloving mandatory for dry powder).Blocks dermal absorption and localized irritation (H315). Double-gloving ensures barrier integrity during extended physical manipulation[7].
Body Protection Flame-resistant, impervious lab coat or disposable Tyvek® gown with knit cuffs.Prevents powder accumulation on personal clothing, mitigating delayed dermal exposure and cross-contamination[7].
Respiratory Protection N95/P95 (US) or FFP2/P1 (EU EN 143) particulate respirator.Filters fine particulate matter generated during powder transfer, preventing respiratory tract irritation (H335)[7][8].

Experimental Protocol: Step-by-Step Handling and Solution Preparation

Trustworthiness Note: This protocol is designed as a self-validating system to minimize aerosolization, a primary vector for occupational exposure to phenothiazine derivatives[6][8].

Phase 1: Workspace Preparation & PPE Donning
  • Ventilation Setup: Conduct all work inside a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet (BSC) to ensure adequate exhaust ventilation[8].

  • Surface Containment: Line the working surface with a disposable, absorbent bench pad (plastic backing facing down) to contain micro-spills.

  • Donning Procedure: Don the impervious lab coat, safety goggles, and particulate respirator. Apply the first pair of nitrile gloves, ensuring the cuffs go under the lab coat sleeves. Apply the second pair over the sleeves to create a continuous protective seal.

Phase 2: Weighing and Reconstitution
  • Anti-Static Transfer: Use an anti-static weighing boat and a micro-spatula. Static electricity can cause fine powders like Metopimazine Sulfoxide to aggressively aerosolize[7].

  • Mass Measurement: Tare the analytical balance. Carefully transfer the required mass (e.g., 10–25 mg) using slow, deliberate movements to avoid disturbing the air column.

  • Solvent Addition: Transfer the weighed powder into a pre-labeled, sealable amber glass vial (phenothiazine derivatives can exhibit photosensitivity). Add the appropriate solvent (e.g., DMSO or HPLC-grade water) using a calibrated micropipette.

  • Sealed Dissolution: Seal the vial immediately and vortex gently to dissolve. Never sonicate open containers , as ultrasonic waves will generate highly hazardous chemical aerosols[8].

Phase 3: Doffing and Decontamination
  • Vial Decontamination: Wipe down the exterior of the sealed vial with a solvent-dampened task wipe.

  • Glove Removal: Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a designated hazardous waste bin.

  • Surface Cleaning: Wipe the balance and hood surface with a 70% ethanol solution or an appropriate laboratory detergent.

Spill Management & Disposal Plan

Immediate and correct response to spills prevents widespread laboratory contamination and ensures compliance with .

Small Powder Spill Containment (<50 mg)
  • No Dry Sweeping: Never use a brush or dry paper towel to sweep dry powder, as this forces the chemical into the air[5].

  • Wet-Wipe Method: Gently cover the spill with absorbent paper towels dampened with water or a mild detergent solution to suppress dust formation[5][8].

  • Inward Cleaning: Wipe from the perimeter of the spill inward to prevent spreading the footprint.

  • Containment: Place all contaminated materials into a sealable hazardous waste bag immediately.

Chemical Disposal Protocol
  • Solid Waste: Dispose of all contaminated PPE, bench pads, and empty vials in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing Metopimazine Sulfoxide must not be discharged into the municipal sewer system[7]. Collect in a designated organic waste carboy.

  • Final Destruction: Transfer to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing, as mandated by environmental regulations[7].

Operational Workflow Diagram

The following diagram maps the logical safety checkpoints required from initial handling to final disposal.

MetopimazineWorkflow Start Start: Metopimazine Sulfoxide Handling PPE Don Mandatory PPE (N95, Goggles, Double Gloves) Start->PPE Hood Transfer to Fume Hood or Class II BSC PPE->Hood Weigh Weigh Powder using Anti-Static Tools Hood->Weigh Reconstitute Reconstitute in Solvent (Seal before mixing) Weigh->Reconstitute SpillCheck Did a spill occur? Reconstitute->SpillCheck SpillMgmt Wet-Wipe Spill (Do not dry sweep) SpillCheck->SpillMgmt Yes Decon Decontaminate Surfaces & Doff Outer Gloves SpillCheck->Decon No SpillMgmt->Decon Disposal Dispose via Controlled Incineration Decon->Disposal

Caption: Operational workflow for the safe handling, spill management, and disposal of Metopimazine Sulfoxide.

References

  • TLC PHARMACEUTICAL STANDARDS: SAFETY DATA SHEET (Metopimazine Sulfoxide)
  • Source: medchemexpress.
  • Source: echemi.
  • Source: cymitquimica.
  • Source: wikipedia.
  • Source: restoredcdc.
  • Source: researchgate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metopimazine Sulfoxide
Reactant of Route 2
Metopimazine Sulfoxide
© Copyright 2026 BenchChem. All Rights Reserved.